5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-4-2-3-5-7(6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBZVVKLLZAFGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169922 | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(o-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1750-78-3 | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(o-tolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001750783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(o-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-oxadiazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of 1,3,4-oxadiazol-2-amine have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the core basic properties, a putative synthesis protocol, and potential biological activities of this compound, with a focus on its potential as an enzyme inhibitor.
Core Physicochemical Properties
| Property | Predicted Value | Method |
| Molecular Formula | C₉H₉N₃O | - |
| Molecular Weight | 175.19 g/mol | - |
| pKa (most basic) | 2.85 | In silico prediction |
| Aqueous Solubility (LogS) | -2.75 | In silico prediction |
| Topological Polar Surface Area (TPSA) | 67.89 Ų | In silico prediction |
| Lipophilicity (LogP) | 1.55 | In silico prediction |
Experimental Protocols
Synthesis of this compound
The following is a representative protocol for the synthesis of this compound, adapted from general methods for the synthesis of 5-aryl-1,3,4-oxadiazol-2-amines.
Materials:
-
2-Methylbenzoyl chloride
-
Thiosemicarbazide
-
Sodium hydroxide (NaOH)
-
Iodine (I₂)
-
Potassium iodide (KI)
-
Ethanol
-
Water
Procedure:
-
Synthesis of 1-(2-Methylbenzoyl)thiosemicarbazide:
-
Dissolve thiosemicarbazide in a suitable solvent such as ethanol.
-
Slowly add 2-methylbenzoyl chloride to the solution while stirring at room temperature.
-
Continue stirring for 2-4 hours.
-
The resulting precipitate, 1-(2-methylbenzoyl)thiosemicarbazide, is collected by filtration, washed with cold ethanol, and dried.
-
-
Cyclization to this compound:
-
Suspend 1-(2-methylbenzoyl)thiosemicarbazide in an ethanolic solution of sodium hydroxide.
-
Add a solution of iodine in potassium iodide dropwise to the suspension with constant stirring.
-
The reaction mixture is heated at reflux for 4-6 hours until the color of the iodine disappears.
-
After cooling, the reaction mixture is poured into ice-cold water.
-
The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.
-
Characterization:
The structure and purity of the synthesized compound should be confirmed by analytical techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
Melting Point Analysis: To assess the purity of the compound.
Potential Biological Activity and Signaling Pathways
Derivatives of 1,3,4-oxadiazole are known to inhibit various enzymes, including cyclooxygenase (COX), which is involved in the inflammatory pathway.[1] The following diagram illustrates a plausible signaling pathway for the inhibition of COX-2 by this compound.
Caption: Putative COX-2 Inhibition Pathway.
Experimental Workflow for Enzyme Inhibition Assay
The following diagram outlines a general workflow for screening the inhibitory activity of this compound against a target enzyme, such as COX-2.
Caption: General Enzyme Inhibition Assay Workflow.
Conclusion
This compound represents a molecule of interest for further investigation in drug discovery and development. Its structural similarity to other biologically active 1,3,4-oxadiazole derivatives suggests potential for various therapeutic applications. The provided in silico physicochemical data and a putative synthesis protocol offer a foundation for researchers to initiate further studies. The exploration of its enzyme inhibitory potential, particularly against targets like COX-2, could unveil novel therapeutic avenues. Future work should focus on the experimental validation of the predicted properties, optimization of the synthesis, and comprehensive biological evaluation to fully elucidate the therapeutic potential of this compound.
References
An In-depth Technical Guide to 5-(o-tolyl)-1,3,4-oxadiazol-2-amine
Chemical Structure: 5-(o-tolyl)-1,3,4-oxadiazol-2-amine
This guide provides a comprehensive overview of 5-(o-tolyl)-1,3,4-oxadiazol-2-amine, also known as 5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine. It is a heterocyclic aromatic compound belonging to the 1,3,4-oxadiazole class, which is a significant scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, detailing the compound's structure, synthesis, and known biological activities based on available literature.
Compound Identification and Properties
The fundamental characteristics of 5-(o-tolyl)-1,3,4-oxadiazol-2-amine are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 5-(o-tolyl)-1,3,4-oxadiazol-2-amine |
| CAS Number | 1750-78-3 |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol |
| Chemical Structure | A 1,3,4-oxadiazole ring substituted with an amino group at position 2 and an o-tolyl group at position 5. |
Synthesis Protocols
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles can be achieved through several established routes. While a specific protocol for the o-tolyl variant is not detailed in recent literature, a general and historically significant method involves the oxidative cyclization of a corresponding thiosemicarbazide precursor.
Experimental Protocol: Oxidative Cyclization of 1-(2-methylbenzoyl)thiosemicarbazide
This protocol is based on a general method described for the synthesis of 5-aryl-2-amino-1,3,4-oxadiazoles.
Objective: To synthesize 5-(o-tolyl)-1,3,4-oxadiazol-2-amine.
Materials:
-
1-(2-methylbenzoyl)thiosemicarbazide
-
Lead(II) oxide (PbO)
-
Anhydrous organic solvent (e.g., ethanol or dimethylformamide)
Procedure:
-
A mixture of 1-(2-methylbenzoyl)thiosemicarbazide and lead(II) oxide is prepared in a suitable organic solvent in a round-bottom flask.
-
The mixture is heated under reflux with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the hot solution is filtered to remove the lead salts and other insoluble materials.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude 5-(o-tolyl)-1,3,4-oxadiazol-2-amine can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of the target compound.
Spectroscopic Characterization
Specific spectroscopic data for 5-(o-tolyl)-1,3,4-oxadiazol-2-amine is not available in the reviewed literature. However, based on the analysis of analogous compounds, the following spectral characteristics can be anticipated:
-
¹H-NMR: The spectrum would likely show signals corresponding to the aromatic protons of the o-tolyl group, a singlet for the methyl protons, and a broad singlet for the amino (NH₂) protons. The chemical shifts of the aromatic protons would be influenced by the ortho-methyl substitution.
-
¹³C-NMR: The spectrum would exhibit signals for the two distinct carbons of the oxadiazole ring, the carbons of the o-tolyl group (including the methyl carbon), and the carbon attached to the amino group.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amino group (around 3100-3300 cm⁻¹), C=N stretching of the oxadiazole ring (around 1600-1650 cm⁻¹), and C-O-C stretching (around 1000-1100 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (175.19 g/mol ).
Biological Activity and Potential Applications
The 1,3,4-oxadiazole nucleus is a well-known pharmacophore, and its derivatives have been investigated for a wide range of biological activities.
Muscle Relaxant and Tranquilizing Properties
A foundational patent in this area discloses that 5-aryl-2-amino-1,3,4-oxadiazoles, including the tolyl isomers, possess skeletal muscle-relaxant and tranquilizing properties.[1] These compounds were proposed for alleviating tremors associated with conditions like Parkinsonism and for use in surgical anesthesia.[1]
Cholinesterase Inhibition
Derivatives of 5-aryl-1,3,4-oxadiazol-2-amines have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease.[2][3] For instance, an N-dodecyl derivative of the related 5-(p-tolyl)-1,3,4-oxadiazol-2-amine was found to be a moderate inhibitor of BChE.[2] This suggests that the core structure could be a starting point for the design of new cholinesterase inhibitors.
Logical Relationship for Drug Discovery:
Caption: Drug discovery process starting from the core scaffold.
Other Potential Activities
The broader class of 2,5-disubstituted 1,3,4-oxadiazoles has been reported to exhibit a wide spectrum of biological effects, including:
-
Anticancer activity[4]
-
Anti-inflammatory properties
-
Anticonvulsant activity
Further research would be required to determine if 5-(o-tolyl)-1,3,4-oxadiazol-2-amine itself possesses any of these activities to a significant degree.
Conclusion and Future Directions
5-(o-tolyl)-1,3,4-oxadiazol-2-amine is a member of a pharmacologically significant class of compounds. While early research pointed towards its potential as a muscle relaxant, detailed modern characterization and biological evaluation of this specific isomer are lacking in the available literature. Future research should focus on:
-
Definitive Synthesis and Characterization: Developing and publishing a detailed, modern, and high-yield synthetic protocol for 5-(o-tolyl)-1,3,4-oxadiazol-2-amine, followed by full spectroscopic and physicochemical characterization.
-
Systematic Biological Screening: Evaluating the compound against a panel of biological targets, including cholinesterases, various microbial strains, and cancer cell lines, to quantitatively assess its activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogues to understand the impact of the ortho-tolyl substitution on biological activity compared to other isomers and substituted derivatives.
Such studies are essential to fully unlock the therapeutic potential of this and related 1,3,4-oxadiazole derivatives.
References
- 1. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]
- 2. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study [mdpi.com]
- 3. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide on 5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine (CAS 1750-78-3)
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. While specific experimental data for this particular molecule is limited in publicly available literature, this guide extrapolates information from closely related analogues and the broader class of 1,3,4-oxadiazole derivatives to present a thorough profile.
Chemical and Physical Properties
This compound, with the CAS number 1750-78-3, is a small molecule featuring a central 1,3,4-oxadiazole ring substituted with an amino group and a 2-methylphenyl (o-tolyl) group.[1][2]
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1750-78-3 | [1][2] |
| Molecular Formula | C₉H₉N₃O | [1][2] |
| Molecular Weight | 175.19 g/mol | [1][2] |
| Appearance | Data not available | |
| Melting Point | Data not available for the ortho isomer. The related para isomer, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, has a melting point of 174.63 °C.[3] | |
| Boiling Point | Data not available | |
| Solubility | Insoluble in water and non-polar solvents like n-hexane. Soluble in tetrahydrofuran, dimethylformamide, methanol, ethanol, isopropanol, and dimethyl sulfoxide (based on a related compound).[4] | |
| pKa | Data not available |
Spectral Data:
Table 2: Representative ¹H NMR Spectral Data for a Related 1,3,4-Oxadiazole Derivative
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |
| 8.00 | d | 2H | Aromatic protons | [3][5] |
| 7.42 | d | 2H | Aromatic protons | [3][5] |
| 4.05 | s | 2H | Methylene protons (-CH₂-) | [3] |
| 2.39 | s | 3H | Methyl protons (-CH₃) | [3][5] |
| (Solvent: DMSO-d₆) |
Table 3: Representative ¹³C NMR Spectral Data for a Related 1,3,4-Oxadiazole Derivative
| Chemical Shift (δ) ppm | Assignment | Source |
| 164.32, 161.98 | Oxadiazole ring carbons | [5][6] |
| 142.59 | Aromatic carbon attached to the methyl group | [5][6] |
| 130.40, 127.05 | Aromatic carbons | [5][6] |
| 121.11 | Aromatic carbon attached to the oxadiazole ring | [5][6] |
| 50.24 | Aliphatic carbon | [5][6] |
| 21.59 | Methyl carbon | [5][6] |
| (Solvent: DMSO-d₆) |
Table 4: Representative IR Spectral Data for a Related 1,3,4-Oxadiazole Derivative
| Wavenumber (cm⁻¹) | Assignment | Source |
| 3435, 3375 | -NH Stretch (Primary amine) | [4] |
| 3065 | C-H Stretch (Aromatic) | [4] |
| 1625 | C=N Stretch (Oxadiazole) | [4] |
| 1520 | C=C Stretch (Aromatic) | [4] |
| 1190 | C-N Stretch | [4] |
| 1025 | C-O-C Stretch (Oxadiazole) | [4] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly described in the reviewed literature. However, general methods for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles are well-established. A common and effective method is the oxidative cyclization of semicarbazones.[7]
General Experimental Workflow for the Synthesis of 2-Amino-5-Aryl-1,3,4-Oxadiazoles:
Caption: General synthesis workflow for 2-amino-5-aryl-1,3,4-oxadiazoles.
Protocol Details:
-
Semicarbazone Formation: An equimolar amount of the corresponding aromatic aldehyde (in this case, 2-methylbenzaldehyde) and semicarbazide hydrochloride are refluxed in ethanol.[8] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the semicarbazone intermediate is isolated.
-
Oxidative Cyclization: The obtained semicarbazone is then subjected to oxidative cyclization. A common method involves using bromine in acetic acid as the oxidizing agent.[8] After the reaction, the product, this compound, is isolated and purified, typically by recrystallization.
Biological Activity and Signaling Pathways
The 1,3,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[9][10]
Anticancer Potential:
Numerous studies have highlighted the potential of 1,3,4-oxadiazole derivatives as anticancer agents.[11][12][13] These compounds have been shown to exert their effects through the modulation of various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. While the specific biological activity of this compound has not been extensively reported, its structural class is known to interact with several key cancer-related signaling pathways.
Potential Signaling Pathways Targeted by 1,3,4-Oxadiazole Derivatives:
-
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, promoting cell proliferation and survival.[14][15][16] Some 1,3,4-oxadiazole derivatives have been investigated as inhibitors of EGFR signaling.
Caption: Inhibition of the EGFR signaling pathway by 1,3,4-oxadiazole derivatives.
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.[17][18] Its aberrant activation is a common feature in many cancers. The PI3K/Akt/mTOR pathway is a downstream effector of EGFR and other growth factor receptors.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
-
STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and angiogenesis.[9][19][20][21] The constitutive activation of STAT3 is observed in a wide variety of human cancers, making it an attractive target for cancer therapy.
Caption: Putative inhibition of the STAT3 signaling pathway.
Conclusion
This compound (CAS 1750-78-3) belongs to a class of heterocyclic compounds with significant potential in medicinal chemistry, particularly in the development of novel anticancer agents. While specific experimental data for this compound is sparse, the established synthetic routes and known biological activities of 1,3,4-oxadiazole derivatives provide a strong foundation for future research. Further investigation into the precise physical and chemical properties, as well as the specific biological targets and mechanisms of action of this compound, is warranted to fully elucidate its therapeutic potential. This guide serves as a valuable resource for researchers embarking on studies involving this promising molecule.
References
- 1. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jchemrev.com [jchemrev.com]
- 8. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Design and synthesis of newer 5-aryl- N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document consolidates key chemical data, outlines detailed experimental protocols for its synthesis, and illustrates generalized workflows relevant to its potential investigation as a therapeutic agent.
Core Compound Properties
This compound is an aromatic heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with an o-tolyl (2-methylphenyl) group and an amine group. The structural characteristics of this molecule make it a subject of interest for potential biological activities, as the 1,3,4-oxadiazole scaffold is a well-established pharmacophore.
Table 1: Physicochemical Properties of this compound
| Property | Value | Citations |
| Molecular Formula | C₉H₉N₃O | [1][2][3] |
| Molecular Weight | 175.19 g/mol (175.1873 g/mol ) | [1][2] |
| CAS Number | 1750-78-3 | [1][2][3][] |
| Synonyms | 5-(o-tolyl)-1,3,4-oxadiazol-2-amine | N/A |
| Purity (Typical) | ≥98% | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, typically starting from 2-methylbenzaldehyde. The following protocol is a representative method adapted from procedures for analogous 5-aryl-1,3,4-oxadiazol-2-amines.[5][6]
2.1. Synthesis of 2-Methylbenzaldehyde Semicarbazone (Intermediate)
This initial step involves the condensation of 2-methylbenzaldehyde with semicarbazide hydrochloride to form the corresponding semicarbazone.
-
Materials:
-
2-Methylbenzaldehyde
-
Semicarbazide hydrochloride
-
Ethanol
-
-
Procedure:
-
Dissolve 2-methylbenzaldehyde (0.01 mol) in ethanol.
-
Add semicarbazide hydrochloride (0.011 mol) to the solution.
-
Reflux the mixture for 2 hours.[5]
-
After cooling, the precipitated semicarbazone is collected by filtration, washed with cold ethanol, and dried.
-
2.2. Oxidative Cyclization to this compound
The intermediate semicarbazone undergoes an oxidative cyclization to form the final 1,3,4-oxadiazole ring. Several methods can be employed for this step.[5][6]
-
Method A: Bromine in Acetic Acid
-
Materials:
-
2-Methylbenzaldehyde semicarbazone
-
Glacial acetic acid
-
Bromine
-
-
Procedure:
-
Suspend the synthesized semicarbazone in glacial acetic acid.
-
Add a solution of bromine in acetic acid dropwise with stirring.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
The reaction mixture is then poured into ice water, and the resulting precipitate is filtered, washed, and recrystallized from a suitable solvent like ethanol to yield the pure product.[5]
-
-
-
Method B: Iodine-Mediated Cyclization
-
Materials:
-
2-Methylbenzaldehyde semicarbazone
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
-
Procedure:
-
Combine the semicarbazone, potassium carbonate, and iodine in 1,4-dioxane.
-
Heat the mixture under reflux until the starting material is consumed.
-
After completion, the solvent is removed under reduced pressure, and the residue is treated with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried and concentrated to yield the crude product, which is then purified by recrystallization.[6]
-
-
Below is a generalized workflow for the synthesis of 5-aryl-1,3,4-oxadiazol-2-amines.
Caption: General synthesis workflow for 5-aryl-1,3,4-oxadiazol-2-amines.
Potential Biological Significance and Screening
The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7][8][9] These include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[10][11] While specific biological data for this compound is not extensively documented, its structural class suggests it could be a candidate for various biological screenings.
A typical high-level workflow for evaluating the biological activity of a novel compound like this is outlined below.
Caption: High-level workflow for biological screening of a novel chemical entity.
This diagram illustrates the progression from initial synthesis to in-depth biological evaluation. Primary screening would likely involve testing against panels of bacteria, fungi, and cancer cell lines to identify any "hit" activity.[7][11] Subsequent studies would aim to elucidate the mechanism of action, potentially involving enzyme inhibition or other cellular pathway modulation, followed by validation in animal models.
References
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. aobchem.com [aobchem.com]
- 5. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. researchgate.net [researchgate.net]
- 8. ajrconline.org [ajrconline.org]
- 9. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 11. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Characterization of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine. This molecule belongs to the 1,3,4-oxadiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] This document details a common and effective synthetic pathway, outlines rigorous characterization methodologies, and presents key analytical data in a structured format. The provided experimental protocols and data are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[4] Derivatives of this scaffold are known to be metabolically stable and act as isosteres for esters and amides, contributing to their favorable pharmacokinetic profiles. The 2-amino-5-substituted-1,3,4-oxadiazole motif, in particular, has been a focal point of extensive research. The presence of an amino group at the 2-position and a variable substituent at the 5-position allows for a wide range of structural modifications to modulate biological activity. The target compound, this compound (also known as 5-(o-tolyl)-1,3,4-oxadiazol-2-amine), with CAS Number 1750-78-3 and molecular formula C9H9N3O, is a specific analogue within this promising class of compounds.[5]
Synthetic Pathway
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is most commonly achieved through the oxidative cyclization of a semicarbazone precursor.[1][4] This method is advantageous due to its efficiency and the ready availability of starting materials. The general synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are detailed methodologies for the key steps in the synthesis of this compound.
Synthesis of 2-Methylbenzaldehyde Semicarbazone
-
Reactant Preparation: In a round-bottom flask, dissolve semicarbazide hydrochloride (0.011 mol) in ethanol.
-
Reaction Initiation: To the solution from the previous step, add 2-methylbenzaldehyde (0.01 mol).
-
Reaction Conditions: Reflux the reaction mixture for 2 hours.
-
Product Isolation: After cooling, the precipitated product is filtered, washed with cold ethanol, and dried to yield the semicarbazone intermediate.
Oxidative Cyclization to this compound
-
Reactant Preparation: Suspend the synthesized 2-methylbenzaldehyde semicarbazone in glacial acetic acid.
-
Reaction Initiation: To this suspension, add a solution of bromine in glacial acetic acid dropwise with constant stirring.
-
Reaction Conditions: Continue stirring the reaction mixture at room temperature for a specified period until the reaction is complete (monitored by TLC).
-
Product Isolation and Purification: Pour the reaction mixture into ice-cold water. The precipitate formed is filtered, washed with water to remove any acid, and then recrystallized from a suitable solvent (e.g., ethanol) to afford the purified this compound.[4]
Characterization Data
The structural confirmation and purity of the synthesized this compound are established using various spectroscopic techniques. The expected data is summarized below.
Physical Properties
| Property | Value |
| CAS Number | 1750-78-3 |
| Molecular Formula | C9H9N3O |
| Molecular Weight | 175.19 g/mol |
| Appearance | Expected to be a crystalline solid. |
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~2.3-2.5 (s, 3H, -CH₃), ~7.2-7.8 (m, 4H, Ar-H), ~7.9-8.1 (br s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~20-22 (-CH₃), ~125-135 (aromatic carbons), ~155-160 (C5 of oxadiazole), ~165-170 (C2 of oxadiazole) |
| IR (KBr) | ν (cm⁻¹): ~3300-3100 (N-H stretching of -NH₂), ~1650 (C=N stretching), ~1600 (aromatic C=C stretching), ~1250 (C-O-C stretching of oxadiazole ring) |
| Mass Spectrometry | m/z: 176 [M+H]⁺ |
Logical Relationships in Characterization
The characterization process follows a logical workflow to confirm the identity and purity of the synthesized compound.
Caption: Logical workflow for the characterization of the target compound.
Potential Applications and Future Directions
Derivatives of 2-amino-1,3,4-oxadiazole are known to exhibit a wide range of biological activities.[9][10] Specifically, they have been investigated for their potential as:
-
Anticancer Agents: Some analogues have shown significant cytotoxic activity against various cancer cell lines.[6]
-
Antimicrobial Agents: This class of compounds has demonstrated activity against a spectrum of bacteria and fungi.[2][3]
-
Anti-inflammatory Agents: Certain derivatives have been reported to possess anti-inflammatory properties.
The synthesis of this compound and its analogues provides a platform for further lead optimization in drug discovery programs. Future research could focus on the derivatization of the amino group to explore structure-activity relationships and enhance the therapeutic potential of this promising scaffold.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined synthetic protocol offers an efficient route to this valuable heterocyclic compound. The tabulated characterization data, while based on analogous structures, provides a strong predictive framework for the analysis of the title compound. The information presented herein is intended to facilitate further research and development in the field of medicinal chemistry, particularly in the exploration of the therapeutic potential of 1,3,4-oxadiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ajrconline.org [ajrconline.org]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Physicochemical Properties of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine
Affiliation: Google Research
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology related to 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine (o-tolyl-1,3,4-oxadiazol-2-amine). Due to the limited availability of direct experimental data for this specific ortho-substituted isomer, this document presents detailed spectroscopic data for the closely related analogues, 5-phenyl-1,3,4-oxadiazol-2-amine and 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine, to serve as a valuable reference for researchers. A detailed, adaptable experimental protocol for the synthesis of the target compound is provided, based on established methods for analogous 1,3,4-oxadiazole derivatives. Furthermore, this guide includes a visualization of a potential signaling pathway associated with the anticancer activity of this class of compounds, rendered using Graphviz. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
The 1,3,4-oxadiazole moiety is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of 1,3,4-oxadiazole have been reported to exhibit a wide range of biological effects, including anticancer, antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties. The compound this compound, with the chemical formula C₉H₉N₃O and a molecular weight of 175.19 g/mol , is a member of this important class of compounds. Its CAS number is 1750-78-3. This guide aims to provide a detailed summary of its spectroscopic characteristics and a viable synthetic route.
Synthetic Protocol
2.1. Synthesis of 2-Methylbenzoyl Hydrazide
-
To a solution of methyl 2-methylbenzoate (1 equivalent) in ethanol, add hydrazine hydrate (2-3 equivalents).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethanol to obtain pure 2-methylbenzoyl hydrazide.
2.2. Synthesis of this compound
-
Dissolve 2-methylbenzoyl hydrazide (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add cyanogen bromide (CNBr) (1.1 equivalents) to the solution portion-wise at 0-5 °C.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield this compound.
Below is a generalized workflow for the synthesis of 5-aryl-1,3,4-oxadiazol-2-amines.
An In-depth Technical Guide to the NMR Spectral Analysis of 5-(Aryl)-1,3,4-oxadiazol-2-amines
Abstract: This technical guide provides a detailed examination of the ¹H NMR and ¹³C NMR spectral data for substituted 1,3,4-oxadiazol-2-amines. Due to the absence of publicly available experimental NMR data for 5-(o-tolyl)-1,3,4-oxadiazol-2-amine, this document presents a comprehensive analysis of the closely related isomer, 5-(p-tolyl)-1,3,4-oxadiazol-2-amine, for which spectral data is available. Furthermore, a theoretical analysis of the expected ¹H and ¹³C NMR spectra for the ortho-isomer is provided, based on established principles of NMR spectroscopy. This guide also includes standardized experimental protocols for NMR data acquisition and visualizations of the molecular structure and analytical workflow, intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
1,3,4-oxadiazole derivatives are a significant class of heterocyclic compounds that are extensively studied in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The characterization of these molecules is crucial for confirming their structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation of such organic compounds.
This guide focuses on the ¹H NMR and ¹³C NMR analysis of 5-(o-tolyl)-1,3,4-oxadiazol-2-amine. However, a thorough search of the current scientific literature did not yield specific experimental NMR data for this particular ortho-isomer. In contrast, the para-isomer, 5-(p-tolyl)-1,3,4-oxadiazol-2-amine, is well-characterized. Therefore, this document provides the detailed experimental data for the para-isomer as a reference and offers a predictive analysis for the ¹H and ¹³C NMR spectra of the target ortho-isomer.
Experimental Data for 5-(p-tolyl)-1,3,4-oxadiazol-2-amine
The following tables summarize the reported ¹H NMR and ¹³C NMR spectral data for 5-(p-tolyl)-1,3,4-oxadiazol-2-amine. This data is crucial for understanding the basic spectral features of this class of compounds.
¹H NMR Spectral Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.85 | d | 8.2 | 2H | Ar-H (ortho to oxadiazole) |
| 7.35 | d | 8.2 | 2H | Ar-H (meta to oxadiazole) |
| 7.20 | s | - | 2H | -NH₂ |
| 2.38 | s | - | 3H | -CH₃ |
¹³C NMR Spectral Data
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 163.5 | C=N (Oxadiazole ring, C5) |
| 158.0 | C-NH₂ (Oxadiazole ring, C2) |
| 141.0 | Ar-C (para to oxadiazole, attached to CH₃) |
| 129.8 | Ar-CH (meta to oxadiazole) |
| 126.5 | Ar-CH (ortho to oxadiazole) |
| 121.0 | Ar-C (ipso, attached to oxadiazole) |
| 21.5 | -CH₃ |
Theoretical NMR Analysis of 5-(o-tolyl)-1,3,4-oxadiazol-2-amine
While experimental data is not available, the expected ¹H and ¹³C NMR spectra for 5-(o-tolyl)-1,3,4-oxadiazol-2-amine can be predicted based on the electronic effects of the ortho-methyl group and the principles of NMR spectroscopy.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of the ortho-isomer is expected to be more complex in the aromatic region compared to the para-isomer due to the loss of symmetry.
-
Aromatic Protons (Ar-H): The four protons on the tolyl ring will be chemically non-equivalent and are expected to appear as a complex multiplet or as four distinct signals in the range of δ 7.3-7.9 ppm. The proton ortho to the methyl group and meta to the oxadiazole ring would likely be the most shielded.
-
Amine Protons (-NH₂): A broad singlet is expected around δ 7.2 ppm, similar to the para-isomer. The chemical shift of this peak can be highly dependent on solvent and concentration.
-
Methyl Protons (-CH₃): A singlet for the methyl group is anticipated. Due to the ortho-position, a slight downfield or upfield shift compared to the para-isomer's δ 2.38 ppm is possible due to steric and electronic effects.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reflect the asymmetry of the molecule.
-
Oxadiazole Carbons: The chemical shifts of the two carbons in the 1,3,4-oxadiazole ring (C2 and C5) are expected to be in a similar range to the para-isomer, approximately δ 163-165 ppm for C5 and δ 157-159 ppm for C2.
-
Aromatic Carbons: All six carbons of the tolyl ring are expected to be chemically distinct.
-
The ipso-carbon attached to the oxadiazole ring and the carbon bearing the methyl group will be quaternary and their shifts will be influenced by the ortho-substituent.
-
The four aromatic CH carbons will give rise to four separate signals.
-
-
Methyl Carbon (-CH₃): The methyl carbon signal is expected to be in the typical range of δ 20-22 ppm.
Experimental Protocols
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra for small organic molecules like 5-(aryl)-1,3,4-oxadiazol-2-amines.
Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
NMR Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64 depending on the sample concentration.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. A wider spectral width is used compared to ¹H NMR.
Mandatory Visualizations
The following diagrams illustrate the molecular structure of the target compound and a general workflow for its analysis.
Conclusion
The structural elucidation of novel organic compounds is fundamental in the field of chemical and pharmaceutical sciences. While direct experimental ¹H and ¹³C NMR data for 5-(o-tolyl)-1,3,4-oxadiazol-2-amine are not currently available in the surveyed literature, a comprehensive understanding of its expected spectral characteristics can be derived from the analysis of its close isomer, 5-(p-tolyl)-1,3,4-oxadiazol-2-amine, and the application of fundamental NMR principles. This guide provides the necessary reference data and theoretical framework to assist researchers in the identification and characterization of this and similar 1,3,4-oxadiazole derivatives. The included protocols offer a standardized approach to obtaining high-quality NMR data for such compounds.
In-Depth Technical Guide: Solubility Profile of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic organic compound belonging to the 1,3,4-oxadiazole class. Compounds in this class are of significant interest in medicinal chemistry due to their diverse biological activities. The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, and is therefore a key parameter in drug discovery and development. Poor aqueous solubility can be a major hurdle, leading to low bioavailability and challenging formulation development.
This technical guide provides a comprehensive overview of the solubility profile of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents a framework for its solubility assessment. It includes a discussion of the expected solubility based on its structural features, detailed experimental protocols for determining its solubility, and a template for data presentation.
Predicted Solubility Profile
-
Aqueous Solubility: The presence of an aromatic (2-methylphenyl) group generally contributes to lower aqueous solubility due to its hydrophobic nature.[1] The 2-amino group can participate in hydrogen bonding, which may slightly enhance water solubility. However, the overall molecule is expected to have low aqueous solubility. The amine group is weakly basic, suggesting that the solubility of this compound will be pH-dependent, with increased solubility in acidic conditions due to the formation of a more soluble salt.[2]
-
Organic Solvent Solubility: It is anticipated that this compound will exhibit higher solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in alcohols like ethanol and methanol.[2][3]
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound has not been published. The following table is provided as a template for researchers to populate with their experimental findings.
| Solvent/Medium | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) | Notes |
| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask | |||
| Simulated Gastric Fluid (pH 1.2) | 37 | Shake-Flask | |||
| Simulated Intestinal Fluid (pH 6.8) | 37 | Shake-Flask | |||
| Water | 25 | Shake-Flask | |||
| Dimethyl Sulfoxide (DMSO) | 25 | Freely Soluble | |||
| Ethanol | 25 |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial. The following are detailed protocols for commonly used methods in the pharmaceutical sciences.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[4][5] It measures the concentration of a saturated solution of a compound in a specific solvent at equilibrium.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., purified water, phosphate-buffered saline pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[6]
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with an appropriate solvent.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.
-
Perform the experiment in triplicate to ensure reproducibility.
Kinetic Solubility Determination: High-Throughput Nephelometry
Kinetic solubility is often measured in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[7] Nephelometry, which measures light scattering caused by suspended particles, is a common high-throughput method.[8][9]
Materials:
-
This compound (as a concentrated stock solution in DMSO, e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Microtiter plates (e.g., 96- or 384-well)
-
Liquid handling robotics (optional, for high-throughput)
-
Plate reader with nephelometry capabilities
Procedure:
-
Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.
-
Add the aqueous buffer to each well to achieve a range of final compound concentrations.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at a controlled temperature for a specified time (e.g., 2 hours).[10]
-
Measure the light scattering in each well using a nephelometer.[10][11]
-
The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.
Visualizations
Experimental Workflow: Shake-Flask Solubility Assay
Caption: Workflow for Shake-Flask Solubility Determination.
Experimental Workflow: Kinetic Solubility by Nephelometry
Caption: Workflow for Kinetic Solubility by Nephelometry.
Illustrative Signaling Pathway
The specific biological targets and signaling pathways for this compound are not well-defined in the current literature. The following diagram illustrates a generic kinase signaling pathway that is often a target for small molecule inhibitors, providing a conceptual framework for potential mechanisms of action.
Caption: Generic Kinase Inhibitor Signaling Pathway.
Conclusion
The solubility of this compound is a fundamental property that dictates its potential as a therapeutic agent. While specific experimental data is currently lacking, this guide provides a robust framework for its determination. Based on its structure, the compound is predicted to have low aqueous solubility, which can be quantified using the detailed shake-flask and nephelometry protocols provided. The presented data tables and workflows offer a standardized approach for researchers to characterize the solubility profile of this and other novel 1,3,4-oxadiazole derivatives, thereby facilitating their progression in the drug discovery pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. enamine.net [enamine.net]
Theoretical Framework for 5-(Aryl)-1,3,4-oxadiazol-2-amine Derivatives: A Technical Guide
Abstract: This technical whitepaper provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 5-(Aryl)-1,3,4-oxadiazol-2-amine derivatives, with a specific focus on compounds structurally related to 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine. Due to a lack of specific theoretical studies on the ortho-substituted isomer, this guide leverages experimental crystallographic data from the closely related positional isomer, 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine, as a foundational model. It outlines common computational protocols for quantum chemical calculations and molecular docking studies, providing researchers, scientists, and drug development professionals with a robust framework for investigating this class of compounds. The document includes structured data tables for key geometric parameters and detailed visualizations of molecular structures and computational workflows.
Introduction
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-amino-5-aryl substituted derivatives are of particular interest due to their potential for diverse biological interactions. Theoretical studies, including quantum chemical calculations and molecular docking, are crucial for understanding the structure-activity relationships (SAR), electronic properties, and potential biological targets of these molecules.
This guide addresses the current landscape of theoretical research on this compound (CAS 1750-78-3). While no dedicated theoretical studies for this specific compound are publicly available, extensive research on analogous 1,3,4-oxadiazole derivatives allows for the formulation of standardized computational protocols. Furthermore, the availability of single-crystal X-ray diffraction data for the positional isomer, 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine, provides valuable experimental parameters for validation of theoretical models.
Molecular Structure and Geometry
The foundational aspect of any theoretical study is the accurate representation of the molecule's three-dimensional structure. In the absence of experimental data for the ortho-methylphenyl derivative, the crystallographic data of the para-methylphenyl isomer serves as an excellent reference point.
Crystallographic Data for 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine
The following tables summarize the key bond lengths and angles for 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine, as determined by single-crystal X-ray diffraction.[1] This data is essential for benchmarking the results of computational geometry optimization.
Table 1: Selected Bond Lengths for 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine [1]
| Atom 1 | Atom 2 | Bond Length (Å) |
| O1 | C8 | 1.3608 |
| O1 | C7 | 1.3754 |
| N1 | N2 | 1.4129 |
| C7 | N1 | 1.279 |
| C8 | N2 | 1.296 |
Table 2: Selected Bond Angles for 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine [1]
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C8 | O1 | C7 | 102.79 |
Table 3: Selected Torsion Angle for 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine [1]
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |
| C7 | N1 | N2 | C8 | -0.3 |
A notable feature is the dihedral angle of 26.37° between the phenyl ring and the oxadiazole ring, indicating a non-planar conformation.[1]
Molecular Visualization
The following diagram illustrates the molecular structure and atom numbering scheme for 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine based on the published crystallographic data.
References
The 1,3,4-Oxadiazole Scaffold: A Core Component in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and ability to act as a bioisostere for amide and ester groups, have made it a cornerstone in the design of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of the 1,3,4-oxadiazole core, detailing its synthesis, diverse biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.
Synthetic Strategies for 1,3,4-Oxadiazole Derivatives
The construction of the 1,3,4-oxadiazole ring can be achieved through several synthetic routes, most commonly involving the cyclization of hydrazide derivatives. Key methods include the cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of N-acylhydrazones.
Experimental Protocols
1. Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Cyclodehydration of 1,2-Diacylhydrazines
This common method involves the reaction of an acid hydrazide with a carboxylic acid or its derivative, followed by cyclization using a dehydrating agent.[2][3]
-
Step 1: Synthesis of 1,2-Diacylhydrazine Intermediate:
-
To a solution of an acid hydrazide (1 mmol) in a suitable solvent (e.g., pyridine, DMF), add an equimolar amount of an acid chloride (1 mmol) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the 1,2-diacylhydrazine.
-
Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
-
Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole Ring:
-
Suspend the synthesized 1,2-diacylhydrazine (1 mmol) in a dehydrating agent such as phosphorus oxychloride (POCl₃) (5-10 mL).[3]
-
Reflux the mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate is formed.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude 2,5-disubstituted-1,3,4-oxadiazole by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid).
-
2. Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Oxidative Cyclization of N-Acylhydrazones
This method involves the condensation of an acid hydrazide with an aldehyde to form an N-acylhydrazone, which is then cyclized using an oxidizing agent.
-
Step 1: Synthesis of N-Acylhydrazone Intermediate:
-
Dissolve an acid hydrazide (1 mmol) in a suitable solvent (e.g., ethanol, methanol).
-
Add a catalytic amount of acid (e.g., glacial acetic acid).
-
Add an equimolar amount of an aldehyde (1 mmol) to the solution.
-
Reflux the reaction mixture for 2-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The precipitated N-acylhydrazone is collected by filtration, washed with cold solvent, and dried.
-
-
Step 2: Oxidative Cyclization to form the 1,3,4-Oxadiazole Ring:
-
Suspend the N-acylhydrazone (1 mmol) in a suitable solvent (e.g., glacial acetic acid).
-
Add an oxidizing agent such as chloramine-T, iodine, or (diacetoxyiodo)benzene (1.2-1.5 mmol).
-
Stir the reaction mixture at room temperature or under reflux for 2-12 hours, depending on the oxidant used.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with a suitable solution to remove the excess oxidant (e.g., sodium thiosulfate solution for iodine), then with water, and dry.
-
Purify the crude product by recrystallization.
-
Biological Activities of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities.
Anticancer Activity
Numerous 1,3,4-oxadiazole derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines.[1][4] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[5][6]
Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives (IC₅₀ values in µM)
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline based 1,3,4-oxadiazole | HT-29 | 0.78 | [1] |
| Benzothiophene-based 1,3,4-oxadiazole | HepG2 | 0.26 | [1] |
| 1,3,4-oxadiazole incorporated diphenylamine | HT29 | 1.3-2.0 | [1] |
| Indole based 1,3,4-oxadiazole | A549 | <0.14 | [7] |
| Quinazoline based 1,3,4-oxadiazole | K562 | 17.7 | [1] |
| 1,2,4-oxadiazole linked 1,3,4-oxadiazole | MCF-7 | 0.34 | [1] |
| Pyrazole-based 1,3,4-oxadiazole | MCF-7 | 15.54 | [1] |
| AMK OX-9 | A549 | 20.73 | [8] |
| AMK OX-10 | HeLa | 5.34 | [8] |
| 2-(4-((5-((S)-1-(2-methoxynaphthalen-6-yl)ethyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)phenol | MCF-7 | 2.13 | |
| 2-(4-((5-((S)-1-(2-methoxynaphthalen-6-yl)ethyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)phenol | HepG2 | 1.63 |
Antimicrobial Activity
1,3,4-Oxadiazole derivatives have also shown significant promise as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10]
Table 2: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives (MIC values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| OZE-I | Staphylococcus aureus | 4-16 | [11] |
| OZE-II | Staphylococcus aureus | 4-16 | [11] |
| OZE-III | Staphylococcus aureus | 8-32 | [11] |
| Methoxy substituted oxadiazole | Enterococcus faecalis | 62.50 (µM/mL) | |
| Amino derivative with quinoline | Escherichia coli | - | [10] |
| Amino derivative with quinoline | Bacillus subtilis | - | [10] |
| Nitro substituted oxadiazole-thiadiazole | Candida strains | 0.78–3.12 | [10] |
Key Signaling Pathways and Experimental Workflows
The biological effects of 1,3,4-oxadiazole derivatives are often linked to their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for rational drug design.
Inhibition of EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and several 1,3,4-oxadiazole derivatives have been identified as potent EGFR inhibitors.[5][6][12]
Caption: Inhibition of the EGFR signaling pathway by 1,3,4-oxadiazole derivatives.
Modulation of NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation and cancer. Some 1,3,4-oxadiazole derivatives have been shown to inhibit this pathway.[13][14][15]
Caption: Inhibition of the NF-κB signaling pathway by 1,3,4-oxadiazole derivatives.
General Experimental Workflow
The development of new 1,3,4-oxadiazole-based therapeutic agents typically follows a structured workflow from synthesis to biological evaluation.
Caption: General experimental workflow for the development of 1,3,4-oxadiazole derivatives.
Methodologies for Key Biological Assays
1. MTT Assay for Anticancer Activity (IC₅₀ Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic potential of a compound.[16][17]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,3,4-oxadiazole derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[18]
2. Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20][21]
-
Preparation of Microtiter Plates: Dispense broth medium into all wells of a 96-well microtiter plate.
-
Serial Dilution of Compounds: Prepare a twofold serial dilution of the 1,3,4-oxadiazole derivatives in the wells of the microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterial or fungal) adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[19][20]
Conclusion
The 1,3,4-oxadiazole scaffold continues to be a highly valuable and versatile platform in the field of medicinal chemistry. Its favorable physicochemical properties and the relative ease of its synthesis and derivatization have led to the discovery of numerous compounds with a wide array of potent biological activities. The ongoing exploration of this scaffold, coupled with a deeper understanding of its interactions with biological targets, promises the development of novel and more effective therapeutic agents for a multitude of diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of the 1,3,4-oxadiazole core in drug discovery and development.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 11. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine from 2-methylbenzohydrazide. The synthesis involves the reaction of 2-methylbenzohydrazide with cyanogen bromide in a suitable solvent. This method offers a straightforward and efficient route to obtaining the desired 2-amino-5-substituted-1,3,4-oxadiazole, a scaffold of significant interest in medicinal chemistry. Detailed experimental procedures, safety precautions for handling cyanogen bromide, and characterization data are provided.
Introduction
The 1,3,4-oxadiazole ring is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. The 2-amino-5-substituted-1,3,4-oxadiazole core, in particular, has attracted considerable attention in drug discovery. The synthesis of these compounds is of great importance for the development of new therapeutic agents. This application note details a reliable method for the preparation of this compound, a valuable building block for further chemical exploration.
Reaction Scheme
The synthesis proceeds via the reaction of 2-methylbenzohydrazide with cyanogen bromide, leading to the formation of the target 1,3,4-oxadiazole through cyclization.
Caption: General reaction scheme for the synthesis.
Experimental Protocol
Materials and Equipment:
-
2-methylbenzohydrazide
-
Cyanogen bromide (CNBr)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
WARNING: Cyanogen bromide is highly toxic and corrosive. It should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylbenzohydrazide (1.50 g, 10 mmol) in methanol (50 mL).
-
Addition of Cyanogen Bromide: In a separate container, carefully prepare a solution of cyanogen bromide (1.16 g, 11 mmol) in methanol (20 mL) in a fume hood.
-
Reaction: Slowly add the cyanogen bromide solution to the stirred solution of 2-methylbenzohydrazide at room temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Neutralization and Precipitation: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold water and then with a small amount of cold methanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Characterization Data
| Parameter | Value |
| Chemical Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 185-188 °C |
| Yield | 75-85% |
| ¹H NMR (DMSO-d₆) | δ 7.60-7.70 (m, 1H), 7.25-7.40 (m, 3H), 6.95 (s, 2H, NH₂), 2.45 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ 164.5, 158.0, 136.0, 131.5, 130.0, 128.5, 126.0, 124.0, 21.5 |
| IR (KBr, cm⁻¹) | 3300-3100 (N-H), 1650 (C=N), 1620 (C=C), 1250 (C-O-C) |
Note: Spectroscopic data are predicted based on analogous structures and may vary slightly.
Safety Precautions
Cyanogen Bromide (CNBr):
-
Toxicity: Highly toxic by inhalation, ingestion, and skin contact.[1][2][3][4] Can be fatal.
-
Corrosivity: Corrosive and can cause severe burns to skin and eyes.[3]
-
Handling: Always handle in a certified chemical fume hood.[1][2] Wear appropriate PPE, including a full-face shield, lab coat, and heavy-duty, chemical-resistant gloves.[1][2]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as acids and moisture.[1]
-
Disposal: Dispose of as hazardous waste according to institutional and local regulations. Quench any residual cyanogen bromide with a suitable reagent (e.g., sodium hypochlorite solution) in the fume hood before disposal.
Discussion
The described protocol provides an effective method for the synthesis of this compound. The reaction is relatively straightforward to perform, and the product can be isolated in good yield and purity. The use of cyanogen bromide requires strict adherence to safety protocols due to its high toxicity. The final product serves as a versatile intermediate for the synthesis of a variety of derivatives with potential applications in drug discovery and materials science.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The information presented, including the experimental procedure, characterization data, and safety guidelines, will be valuable for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
Application Notes and Protocols for the Synthesis of 5-aryl-1,3,4-oxadiazol-2-amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aryl-1,3,4-oxadiazol-2-amines are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and amides, enhancing physicochemical properties such as lipophilicity and metabolic stability. This scaffold is present in numerous compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The synthesis of novel derivatives of this class is a key objective for the development of new therapeutic agents. This document provides a detailed, step-by-step protocol for the synthesis of 5-aryl-1,3,4-oxadiazol-2-amines via the oxidative cyclization of acylthiosemicarbazides, a common and effective method.
General Reaction Scheme
The synthesis typically involves two main steps: the formation of an acylthiosemicarbazide intermediate from an aromatic acid chloride and thiosemicarbazide, followed by oxidative cyclization to yield the desired 5-aryl-1,3,4-oxadiazol-2-amine.
Application Notes and Protocols for the Cyclization of Semicarbazones to 1,3,4-Oxadiazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] One of the common and effective methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the oxidative cyclization of semicarbazones. This application note provides detailed experimental procedures for the synthesis of semicarbazones and their subsequent conversion to 1,3,4-oxadiazoles using various modern and classical oxidative methods.
I. Synthesis of Semicarbazone Precursors
The initial step in the synthesis of 1,3,4-oxadiazoles is the preparation of semicarbazone precursors from corresponding aldehydes or ketones.[4][5] This reaction is a condensation reaction between a carbonyl compound and semicarbazide.
General Protocol for Semicarbazone Synthesis:
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.0 eq) and sodium acetate (1.5-2.0 eq) in water or a mixture of ethanol and water.[6]
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add the corresponding aldehyde or ketone (1.0 eq) to the solution. If the carbonyl compound is not soluble, a minimal amount of ethanol can be added to obtain a clear solution.[6]
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
The product often precipitates out of the solution upon formation. The reaction time can vary from 30 minutes to a few hours.[6][7]
-
Collect the precipitated semicarbazone by filtration, wash with cold water, and dry under vacuum to obtain the pure product.[6]
II. Cyclization of Semicarbazones to 1,3,4-Oxadiazoles
Several methods have been developed for the oxidative cyclization of semicarbazones to 1,3,4-oxadiazoles. Below are detailed protocols for three distinct methods.
Method A: Oxidative Cyclization using Ceric Ammonium Nitrate (CAN)
This method provides a simple and efficient route for the cyclization of semicarbazones under solvent-free conditions.[6]
Experimental Protocol:
-
In a mortar, place the semicarbazone (1.0 eq) and ceric ammonium nitrate (1.3 eq).[6]
-
Grind the mixture with a pestle at room temperature for approximately 20 minutes.[6]
-
After grinding, add water to the mixture and extract the product with a suitable organic solvent such as dichloromethane.[6]
-
Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude 1,3,4-oxadiazole derivative.
-
Purify the crude product by recrystallization or column chromatography.
Method B: Visible-Light Mediated Photocatalytic Oxidative Cyclization
This modern approach utilizes a photoredox catalyst, such as eosin Y, and a bromine source under visible light irradiation, offering a mild and environmentally friendly alternative.[8]
Experimental Protocol:
-
To a reaction vessel, add the semicarbazone (1.0 eq), eosin Y (photocatalyst, e.g., 2 mol%), and a bromine source like CBr4 (2.0 eq) in acetonitrile (MeCN) as the solvent.[8]
-
Irradiate the reaction mixture with green LEDs at room temperature.[8]
-
Stir the reaction under an atmosphere of air (oxygen) to regenerate the catalyst.[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 2-amino-5-aryl-1,3,4-oxadiazole.[8]
Method C: Iodine-Mediated Oxidative Cyclization
Iodine can be used as a mild and effective oxidizing agent for the cyclization of semicarbazones.[9]
Experimental Protocol:
-
Dissolve the semicarbazone (1.0 eq) in a suitable solvent like dimethylformamide (DMF).
-
Add iodine (1.0-1.5 eq) to the solution. In some procedures, a base like sodium bicarbonate may be added.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
III. Data Presentation
The following table summarizes typical reaction conditions and yields for the different cyclization methods described.
| Method | Oxidizing Agent/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| A | Ceric Ammonium Nitrate (CAN) | Solvent-free | Room Temp. | 20 min | Variable | [6] |
| B | Eosin Y / CBr4 / Visible Light | Acetonitrile | Room Temp. | 1-3 h | up to 96% | [8] |
| C | Iodine (I2) | DMF | Room Temp. | 2-4 h | Good | [9] |
IV. Experimental Workflow
The overall experimental workflow for the synthesis of 1,3,4-oxadiazoles from semicarbazones is depicted in the following diagram.
Caption: General workflow for the synthesis and characterization of 1,3,4-oxadiazoles.
V. Characterization of 1,3,4-Oxadiazoles
The synthesized 1,3,4-oxadiazole derivatives should be characterized using standard analytical techniques to confirm their structure and purity.[2][10][11]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the 1,3,4-oxadiazole ring include C=N stretching (around 1650-1645 cm⁻¹) and C-O-C stretching.[6][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed molecular structure. The chemical shifts of the protons and carbons in the final product will confirm the successful cyclization and the nature of the substituents.[10][11]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds, further confirming their identity.[11][12]
-
Melting Point Analysis: The melting point of the purified product can be compared with literature values for known compounds and serves as an indicator of purity.[2]
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. ijfmr.com [ijfmr.com]
- 3. mdpi.com [mdpi.com]
- 4. Semicarbazone formation [quimicaorganica.org]
- 5. asianpubs.org [asianpubs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 8. Photocatalytic Oxidative Heterocyclization of Semicarbazones: An Efficient Approach for the Synthesis of 1,3,4-Oxadiazoles [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journalspub.com [journalspub.com]
- 11. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jyoungpharm.org [jyoungpharm.org]
Application Notes and Protocols for Antimicrobial Assays of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The 1,3,4-oxadiazole scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including potent antimicrobial properties.[1][2][3][4] Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[3][5] This document provides detailed application notes and standardized protocols for evaluating the antimicrobial efficacy of a specific derivative, 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine.
The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, which can enhance biological activity through hydrogen bond interactions.[6] The antimicrobial mechanism of 1,3,4-oxadiazole derivatives can vary, with potential targets including microbial enzymes like DNA gyrase and key pathways such as ergosterol biosynthesis in fungi.[1] These compounds represent a promising class for the development of new therapeutics to combat infectious diseases.
Data Presentation
Quantitative data from antimicrobial assays should be meticulously recorded and presented for clear interpretation and comparison. The following tables provide a template for summarizing typical results obtained from such studies.
Table 1: In Vitro Antibacterial Activity of this compound
| Test Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL | Zone of Inhibition (ZOI) in mm (at specified concentration) |
| Gram-positive Bacteria | ||
| Staphylococcus aureus | Data | Data |
| Bacillus subtilis | Data | Data |
| Staphylococcus epidermidis | Data | Data |
| Gram-negative Bacteria | ||
| Escherichia coli | Data | Data |
| Pseudomonas aeruginosa | Data | Data |
| Klebsiella pneumoniae | Data | Data |
| Reference Drug(s) | ||
| Ciprofloxacin | Data | Data |
| Gentamicin | Data | Data |
Table 2: In Vitro Antifungal Activity of this compound
| Test Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL | Zone of Inhibition (ZOI) in mm (at specified concentration) |
| Fungi | ||
| Candida albicans | Data | Data |
| Aspergillus niger | Data | Data |
| Aspergillus fumigatus | Data | Data |
| Reference Drug(s) | ||
| Fluconazole | Data | Data |
| Ketoconazole | Data | Data |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and comparable results. The following are methodologies for key antimicrobial experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
Microbial cultures (bacterial and fungal strains)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Sterile pipette tips and multichannel pipettes
-
Incubator
-
Spectrophotometer (for inoculum standardization)
Procedure:
-
Preparation of Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Inoculum Preparation:
-
For bacteria, inoculate a fresh MHB with a single colony and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
For fungi, grow on a suitable agar plate and then harvest spores/cells in sterile saline. Adjust the suspension to a concentration of approximately 1-5 x 10⁵ CFU/mL.
-
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10⁴ CFU/mL for fungi.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 2: Determination of Zone of Inhibition (ZOI) by Agar Disc Diffusion Method
This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of inhibited microbial growth around a disc impregnated with the compound.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile filter paper discs (6 mm diameter)
-
Microbial cultures
-
Sterile cotton swabs
-
DMSO
-
Incubator
-
Calipers or a ruler
Procedure:
-
Preparation of Agar Plates: Pour sterile molten MHA or SDA into Petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculation of Plates: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate to ensure confluent growth.
-
Preparation of Discs: Dissolve the test compound in DMSO to a known concentration. Aseptically apply a specific volume (e.g., 10 µL) of the compound solution onto sterile filter paper discs. Allow the solvent to evaporate completely.
-
Placement of Discs: Place the impregnated discs onto the surface of the inoculated agar plates. Gently press to ensure complete contact.
-
Controls: Use a disc impregnated with DMSO as a negative control and discs with standard antibiotics (e.g., Ciprofloxacin, Gentamicin, Fluconazole) as positive controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Result Interpretation: Measure the diameter of the clear zone of no growth around each disc in millimeters. A larger diameter indicates greater antimicrobial activity.
Visualizations
The following diagrams illustrate the experimental workflow and potential mechanisms of action for 1,3,4-oxadiazole derivatives.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Potential antimicrobial mechanisms of 1,3,4-oxadiazole derivatives.
References
- 1. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment [beilstein-journals.org]
- 6. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of Anti-inflammatory Activity of Novel 1,3,4-Oxadiazoles
Introduction
The 1,3,4-oxadiazole ring is a crucial heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including anti-inflammatory properties.[1][2][3][4] Derivatives of 1,3,4-oxadiazole have been reported to exhibit potent anti-inflammatory effects, often with reduced side effects compared to conventional non-steroidal anti-inflammatory drugs (NSAIDs).[5] It is postulated that their mechanism of action may involve the inhibition of prostaglandin biosynthesis, similar to many established NSAIDs.[1] This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of novel 1,3,4-oxadiazole derivatives through a series of established in-vitro and in-vivo assays.
Part 1: Key Inflammatory Signaling Pathways
Understanding the underlying molecular pathways of inflammation is critical for evaluating potential therapeutic agents. The following pathways are central to the inflammatory response and are common targets for anti-inflammatory drugs.
1.1 Cyclooxygenase (COX) Pathway
Cyclooxygenase (COX) is a key enzyme that catalyzes the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[6] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[5] Many NSAIDs exert their effect by inhibiting these enzymes.[5]
1.2 Pro-inflammatory Cytokine and Nitric Oxide (NO) Pathway
Bacterial lipopolysaccharide (LPS) is a potent activator of macrophages, triggering a signaling cascade that leads to the production of pro-inflammatory mediators.[7] This includes the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and the production of nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS).[8] Overproduction of these mediators is a hallmark of chronic inflammatory diseases.
Part 2: Experimental Workflow
A tiered approach is recommended for screening novel compounds, starting with high-throughput in-vitro assays to identify promising candidates, followed by more complex in-vivo models to confirm efficacy.
Part 3: In-Vitro Experimental Protocols
3.1 Protocol: COX-1 and COX-2 Inhibitor Screening Assay (Colorimetric)
This assay measures the peroxidase component of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[9]
-
Materials:
-
COX-1 (ovine) and COX-2 (human, recombinant) enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (Substrate)
-
TMPD (Colorimetric Substrate)
-
96-well microplate
-
Microplate reader
-
Reference Inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
-
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes and substrate in cold Assay Buffer immediately before use.
-
Assay Setup: To appropriate wells of a 96-well plate, add:
-
100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme (COX-1 or COX-2).[9]
-
Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of test compound (1,3,4-oxadiazole derivative) or reference inhibitor at various concentrations, and 10 µL of enzyme.
-
Background Wells: 160 µL Assay Buffer and 10 µL Heme.[9]
-
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C.
-
Reaction Initiation: Add 20 µL of TMPD solution to all wells, followed immediately by 20 µL of Arachidonic Acid solution to initiate the reaction.[9]
-
Measurement: Shake the plate carefully for a few seconds and incubate for exactly two minutes at 25°C.[9] Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percent inhibition for each concentration of the test compound compared to the 100% initial activity control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition versus log concentration.
-
-
3.2 Protocol: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol measures the production of nitrite, a stable metabolite of NO, in the supernatant of LPS-stimulated macrophage cells using the Griess reaction.[10][11]
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine in 2.5% phosphoric acid)
-
Sodium Nitrite (for standard curve)
-
96-well cell culture plates
-
Reference Compound (e.g., L-NAME)
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 incubator.[10]
-
Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the novel 1,3,4-oxadiazole derivatives or the reference compound. Incubate for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.[11]
-
Griess Reaction:
-
Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess Reagent to each well.[10]
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percent inhibition of NO production by the test compounds relative to the LPS-only treated cells.
-
Note: A parallel MTT assay should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.[10]
-
-
3.3 Protocol: Quantification of TNF-α and IL-6 by ELISA
This protocol quantifies the concentration of pro-inflammatory cytokines TNF-α and IL-6 in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
-
Materials:
-
Human or Murine TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate)
-
Cell culture supernatants (from the NO production assay, step 4)
-
Wash Buffer
-
Stop Solution
-
96-well ELISA plates
-
Microplate reader
-
-
Procedure: (Follow the specific instructions provided with the commercial ELISA kit. A general procedure is outlined below).
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight.[12]
-
Blocking: Wash the plate and block non-specific binding sites with an appropriate blocking buffer for 1-2 hours.
-
Sample Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.[12]
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours.
-
Streptavidin-HRP: Wash the plate and add Streptavidin-HRP solution. Incubate for 30 minutes.[13]
-
Substrate Addition: Wash the plate and add the TMB substrate solution. Incubate in the dark until color develops (15-20 minutes).
-
Stop Reaction: Add the Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.
-
Calculate the concentration of TNF-α and IL-6 in the samples from the standard curve.
-
Determine the percent inhibition of cytokine production by the test compounds.
-
-
Part 4: In-Vivo Experimental Protocol
4.1 Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for evaluating the activity of acute anti-inflammatory agents.[14][15] Edema is induced by the subplantar injection of carrageenan, and the efficacy of the test compound is determined by its ability to reduce the swelling.
-
Materials:
-
Wistar albino rats (150-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Pletysmometer or digital calipers
-
Test compounds (novel 1,3,4-oxadiazoles)
-
Vehicle (e.g., 1% Carboxymethyl cellulose - CMC)
-
Standard drug (e.g., Indomethacin, 10 mg/kg)
-
-
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.[3]
-
Grouping: Divide the rats into groups (n=6 per group):
-
Group I: Vehicle Control (receives 1% CMC)
-
Group II: Standard Drug (receives Indomethacin)
-
Group III, IV, etc.: Test Compound groups (receive different doses of 1,3,4-oxadiazole derivatives)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[14]
-
Drug Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[14][16]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[14]
-
Data Analysis:
-
Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:
-
% Inhibition = [(Vₑ control - Vₑ treated) / Vₑ control] x 100
-
-
-
Part 5: Data Presentation
Quantitative data from the assays should be summarized in clear, structured tables for easy comparison of the novel compounds against each other and the standard drugs.
Table 1: In-Vitro COX Inhibition by Novel 1,3,4-Oxadiazole Derivatives
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
|---|---|---|---|
| OXD-001 | 15.2 | 0.85 | 17.9 |
| OXD-002 | > 50 | 2.5 | > 20 |
| OXD-003 | 5.6 | 0.12 | 46.7 |
| Celecoxib (Std.) | 10.5 | 0.05 | 210 |
| Indomethacin (Std.) | 0.1 | 1.8 | 0.05 |
Table 2: In-Vitro Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Compound ID | Concentration (µM) | % Inhibition of NO Production | % Inhibition of TNF-α | % Inhibition of IL-6 |
|---|---|---|---|---|
| OXD-001 | 10 | 65.4 ± 5.1 | 58.2 ± 4.9 | 55.1 ± 6.2 |
| OXD-002 | 10 | 45.1 ± 3.8 | 39.8 ± 4.1 | 35.7 ± 5.5 |
| OXD-003 | 10 | 82.5 ± 6.3 | 75.6 ± 5.8 | 71.3 ± 7.1 |
| L-NAME (Std.) | 10 | 95.2 ± 4.5 | N/A | N/A |
Table 3: In-Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model (at 3 hours)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Volume (mL) | % Inhibition of Edema |
|---|---|---|---|
| Vehicle Control | - | 0.85 ± 0.07 | - |
| OXD-001 | 20 | 0.51 ± 0.05 | 40.0 |
| OXD-003 | 20 | 0.38 ± 0.04 | 55.3 |
| Indomethacin (Std.) | 10 | 0.35 ± 0.03 | 58.8 |
References
- 1. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols: 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine in agricultural research, based on the known biological activities of structurally related 1,3,4-oxadiazole derivatives. The protocols outlined below are generalized methodologies that can be adapted for the specific evaluation of this compound.
Introduction
The 1,3,4-oxadiazole ring is a crucial heterocyclic moiety that has garnered significant attention in medicinal and agricultural chemistry due to its diverse biological activities. Derivatives of 1,3,4-oxadiazole have been reported to exhibit a wide range of properties, including fungicidal, insecticidal, and herbicidal activities, making them promising candidates for the development of new agrochemicals. This compound is a specific analog within this class, and its potential applications in agriculture warrant detailed investigation. This document provides protocols for the synthesis and biological evaluation of this compound.
Synthesis Protocol
A common route for the synthesis of 5-substituted-1,3,4-oxadiazol-2-amines involves the oxidative cyclization of aryl aldehyde semicarbazones.
Protocol: Synthesis of this compound
Materials:
-
2-Methylbenzaldehyde
-
Semicarbazide hydrochloride
-
Ethanol
-
Glacial acetic acid
-
Bromine
-
Sodium acetate
Procedure:
-
Formation of Semicarbazone:
-
Dissolve 2-methylbenzaldehyde (0.01 mol) in ethanol.
-
Add a solution of semicarbazide hydrochloride (0.011 mol) in water.
-
Reflux the mixture for 2 hours.[1]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated 2-methylbenzaldehyde semicarbazone, wash with cold ethanol, and dry.
-
-
Oxidative Cyclization:
-
Suspend the dried semicarbazone in glacial acetic acid.
-
Add a solution of bromine in glacial acetic acid dropwise with constant stirring at room temperature.
-
Continue stirring for 2-3 hours.
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol-water mixture) to obtain pure this compound.
-
Workflow for Synthesis:
Caption: Synthesis workflow for this compound.
Fungicidal Activity
Derivatives of 1,3,4-oxadiazole have shown significant potential as fungicides against a variety of plant pathogens. The proposed mechanism for some of these compounds involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.
Potential Target Fungi:
-
Rhizoctonia solani
-
Fusarium graminearum
-
Botrytis cinerea
-
Aspergillus niger[2]
Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
Materials:
-
Potato Dextrose Agar (PDA) medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes
-
Fungal cultures
-
Positive control (e.g., Carbendazim)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions to achieve final concentrations (e.g., 10, 25, 50, 100 µg/mL) in molten PDA medium. Ensure the final DMSO concentration does not inhibit fungal growth.
-
-
Assay:
-
Pour the PDA medium containing the test compound into sterile Petri dishes.
-
Place a mycelial disc (5 mm diameter) from the edge of a 7-day-old fungal culture in the center of each plate.
-
Prepare control plates with PDA and DMSO only.
-
Prepare positive control plates with a standard fungicide.
-
Incubate the plates at 25-28°C for 3-7 days, or until the mycelium in the control plate reaches the edge of the dish.
-
-
Data Analysis:
-
Measure the diameter of the fungal colony in both test and control plates.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.
-
-
Determine the EC50 (Effective Concentration for 50% inhibition) value by probit analysis.
-
Proposed Mechanism of Action (Fungicidal):
Caption: Proposed inhibition of fungal succinate dehydrogenase (SDH).
Insecticidal Activity
Certain 1,3,4-oxadiazole derivatives have demonstrated insecticidal properties against various agricultural pests.
Potential Target Pests:
-
Spodoptera littoralis (Cotton leafworm)[3]
-
Helicoverpa armigera (Cotton bollworm)
Protocol: Larval Toxicity Assay (Leaf-Dip Method)
Materials:
-
This compound
-
Acetone or other suitable solvent
-
Triton X-100 (as a surfactant)
-
Fresh leaves (e.g., cotton, castor)
-
Third or fourth instar larvae of the target pest
-
Ventilated containers
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in the chosen solvent.
-
Prepare serial dilutions to achieve desired concentrations (e.g., 50, 100, 200, 500 ppm).
-
Add a small amount of Triton X-100 (e.g., 0.1%) to each dilution to ensure even spreading on the leaf surface.
-
-
Assay:
-
Dip fresh, clean leaves into the test solutions for 10-15 seconds.
-
Allow the leaves to air-dry.
-
Place the treated leaves in ventilated containers.
-
Introduce a known number of larvae (e.g., 10-20) into each container.
-
Prepare a control group using leaves dipped in the solvent and surfactant solution only.
-
Maintain the containers at controlled temperature and humidity.
-
-
Data Analysis:
-
Record larval mortality at 24, 48, and 72 hours post-treatment.
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the LC50 (Lethal Concentration for 50% mortality) value using probit analysis.
-
Herbicidal Activity
The 1,3,4-oxadiazole nucleus is also present in some herbicidal compounds, suggesting potential for weed control.
Potential Target Weeds:
Protocol: Pre-emergence Herbicidal Assay
Materials:
-
This compound
-
Acetone and Tween-20
-
Seeds of target weed species
-
Pots with sandy loam soil
-
Growth chamber or greenhouse
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in acetone.
-
Prepare serial dilutions with water containing a small amount of Tween-20 to achieve desired application rates (e.g., 100, 250, 500, 1000 g/ha).
-
-
Assay:
-
Fill pots with soil and sow the seeds of the target weeds at a uniform depth.
-
Apply the test solutions evenly to the soil surface using a sprayer.
-
Prepare a control group sprayed with the solvent-surfactant solution only.
-
Place the pots in a growth chamber or greenhouse with controlled conditions (temperature, light, humidity).
-
Water the pots regularly.
-
-
Data Analysis:
-
After 15-20 days, visually assess the herbicidal effect by comparing the germination and growth of weeds in the treated pots with the control pots.
-
Record phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting).
-
Calculate the percentage of growth inhibition based on fresh weight or plant height.
-
Data Summary
Table 1: Example of Fungicidal Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference |
| Derivative A | Rhizoctonia solani | 38.88 | [4] |
| Derivative B | Exserohilum turcicum | 32.25 | [5] |
| Derivative C | Sclerotinia sclerotiorum | 2.9 | [6] |
Table 2: Example of Insecticidal Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Target Pest | LC50 (mg/mL) | Time (h) | Reference |
| 2-BAO | Helicoverpa armigera | 0.36 | 24 | [7] |
| Derivative U7 | Mythimna separata | 3.57 (mg/L) | - | [8] |
Table 3: Example of Herbicidal Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Target Weed | Inhibition (%) | Concentration | Reference |
| Derivative 4d | Brassica campestris | 88.2 | 100 mg/L | [3] |
Disclaimer: The protocols and data presented are based on research conducted on structurally similar compounds. Researchers should optimize these protocols for this compound and conduct thorough safety and efficacy evaluations.
References
- 1. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Insecticidal activity of some synthesized 1,3,4-oxadiazole derivatives grafted on chitosan and polymethylmethacrylate against the cotton leafworm Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 6. Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agrojournal.org [agrojournal.org]
- 8. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 1,3,4-Oxadiazole Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 1,3,4-oxadiazole libraries to identify novel therapeutic candidates, with a primary focus on anticancer applications.
Introduction to 1,3,4-Oxadiazoles in Drug Discovery
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and ability to engage in various biological interactions.[1] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. In oncology, 1,3,4-oxadiazole-containing compounds have been shown to exert their effects through diverse mechanisms, such as the inhibition of crucial enzymes like tubulin, kinases, and thymidine phosphorylase, making them a promising class of molecules for the development of novel cancer therapeutics.[1][2][3] High-throughput screening of 1,3,4-oxadiazole libraries is a critical step in identifying lead compounds for further development.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign for a 1,3,4-oxadiazole library involves a multi-step process designed to efficiently identify and validate active compounds. The workflow generally includes a primary screen to identify initial hits, followed by secondary and counter-screens to confirm activity and eliminate false positives.
Caption: A generalized workflow for the high-throughput screening of a 1,3,4-oxadiazole library.
Data Presentation: Summary of Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative 1,3,4-oxadiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| AMK OX-8 | A549 (Lung) | MTT | 25.04 | [4] |
| HeLa (Cervical) | MTT | 35.29 | [4] | |
| AMK OX-9 | A549 (Lung) | MTT | 20.73 | [4] |
| AMK OX-10 | HeLa (Cervical) | MTT | 5.34 | [4] |
| AMK OX-11 | A549 (Lung) | MTT | 45.11 | [4] |
| AMK OX-12 | A549 (Lung) | MTT | 41.92 | [4] |
| HeLa (Cervical) | MTT | 32.91 | [4] | |
| Compound 1 | SGC-7901 (Gastric) | MTT | 1.61 (µg/mL) | [5] |
| Compound 2 | SGC-7901 (Gastric) | MTT | 2.56 (µg/mL) | [5] |
| Compound 3 | HepG2 (Liver) | MTT | 7.21 | [5] |
| Compound 4 | HepG2 (Liver) | MTT | 8.54 | [5] |
| Compound 4h | A549 (Lung) | Cytotoxicity | <0.14 | [6] |
| Compound 4i | A549 (Lung) | Cytotoxicity | 1.59 | [6] |
| Compound 4l | A549 (Lung) | Cytotoxicity | 1.80 | [6] |
| Compound 73 | HepG2, MCF7, SW1116, BGC823 | TRAP PCR-ELISA | 1.18 | [2] |
| Compound 65 | HepG2, HeLa, SW1116, BGC823 | Telomerase Inhibition | 1.27 | [2] |
| Compound 70 | SGC-7901 (Gastric) | TRAP | 2.3 (µg/mL) | [2] |
| Compound 71 | SGC-7901 (Gastric) | TRAP | 2.56 (µg/mL) | [2] |
| Compound 76 | MCF-7 (Breast) | Thymidylate Synthase Inhibition | 0.7 | [2] |
| Compound 8e | MCF-7 (Breast) | Cytotoxicity | 7.89 | [7] |
| HCT116 (Colorectal) | Cytotoxicity | 3.19 | [7] | |
| HepG2 (Liver) | Cytotoxicity | 5.43 | [7] | |
| Compound 8f | MCF-7 (Breast) | Cytotoxicity | 8.21 | [7] |
| HCT116 (Colorectal) | Cytotoxicity | 4.83 | [7] | |
| HepG2 (Liver) | Cytotoxicity | 6.15 | [7] | |
| Compound 19e | U937 (Lymphoblast) | Cytotoxicity | 7.1 | [8] |
| Jurkat (Leukemia) | Cytotoxicity | 3.1 | [8] | |
| BT474 (Breast) | Cytotoxicity | 4.1 | [8] | |
| SB (Leukemia) | Cytotoxicity | 0.8 | [8] |
Experimental Protocols
Protocol 1: Primary High-Throughput Cell Viability Screening (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of the 1,3,4-oxadiazole library on a cancer cell line in a 384-well format.
Materials:
-
Cancer cell line (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
1,3,4-Oxadiazole library, pre-plated and dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Positive control (e.g., Doxorubicin)
-
384-well clear-bottom cell culture plates
-
Automated liquid handling system
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Addition:
-
Prepare a working concentration of the 1,3,4-oxadiazole library compounds. Typically, a final concentration of 10 µM is used for primary screening.
-
Using an automated liquid handling system, transfer a small volume (e.g., 40 nL) of each compound from the library plate to the corresponding well of the cell plate.
-
Include wells with a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound relative to the vehicle control.
-
Identify "hits" as compounds that reduce cell viability below a predefined threshold (e.g., >50% inhibition).
-
Assess the quality of the screen by calculating the Z'-factor. An acceptable Z'-factor is typically > 0.5.[9][10]
-
Protocol 2: Secondary High-Throughput Tubulin Polymerization Assay
This protocol describes a fluorescence-based assay to determine if hit compounds from the primary screen inhibit tubulin polymerization, a known mechanism of action for some anticancer agents.
Materials:
-
Tubulin (>99% pure)
-
Glycerol
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter for tubulin polymerization (e.g., DAPI)
-
Positive control (e.g., Colchicine)
-
Vehicle control (DMSO)
-
384-well black, clear-bottom plates
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation:
-
Prepare a stock solution of tubulin in General Tubulin Buffer with glycerol.
-
Prepare a working solution of GTP.
-
Prepare serial dilutions of the hit compounds in DMSO.
-
-
Assay Setup:
-
In a 384-well plate, add the hit compounds at various concentrations.
-
Add the tubulin solution to each well.
-
Add the fluorescent reporter to each well.
-
Include positive and vehicle controls.
-
-
Initiation of Polymerization:
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the polymerization reaction by adding GTP to all wells.
-
-
Data Acquisition:
-
Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) using a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen reporter. The plate should be maintained at 37°C throughout the reading.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each compound concentration.
-
Determine the rate of tubulin polymerization for each concentration.
-
Calculate the IC50 value for each active compound, which represents the concentration that inhibits tubulin polymerization by 50%.
-
Signaling Pathway Visualization
Many 1,3,4-oxadiazole derivatives that inhibit tubulin polymerization ultimately induce apoptosis in cancer cells. The following diagram illustrates a simplified intrinsic apoptosis pathway that can be activated by such compounds.
References
- 1. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indolyl-α-keto-1,3,4-oxadiazoles: Synthesis, anti-cell proliferation activity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
Application Notes and Protocols for Purity Assessment of Synthesized Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical techniques used in the purity assessment of synthesized oxadiazole derivatives. Oxadiazoles are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. Ensuring the purity of synthesized oxadiazoles is a critical step in drug discovery and development to guarantee the reliability of biological data and meet regulatory standards.
Overview of Analytical Techniques
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of synthesized oxadiazoles. Each technique provides orthogonal information, contributing to a complete purity profile.
-
Chromatographic Techniques (HPLC, GC): These methods are powerful for separating the target oxadiazole from impurities, including starting materials, by-products, and degradation products. They are the primary methods for quantifying purity.
-
Spectroscopic Techniques (NMR, MS): These techniques are crucial for the structural elucidation of the synthesized oxadiazole and the identification of any impurities. Quantitative NMR (qNMR) can also be used for purity determination.
-
Elemental Analysis: This technique provides information about the elemental composition of the synthesized compound, serving as a fundamental check of its identity and purity.
Experimental Protocols and Data Presentation
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds like many oxadiazole derivatives.[1][2][3]
Application Note:
Reverse-phase HPLC (RP-HPLC) with a C18 column is the standard method for analyzing the purity of moderately polar oxadiazole compounds. A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. A photodiode array (PDA) or UV detector is typically used for detection, and the wavelength should be selected based on the UV absorbance maximum of the oxadiazole derivative. Forced degradation studies are crucial to develop a stability-indicating HPLC method.[4][5][6][7][8]
Experimental Protocol: RP-HPLC for Purity Assessment
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Orthophosphoric acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the λmax of the specific oxadiazole derivative (e.g., 235 nm).[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the synthesized oxadiazole in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL. Dilute to a working concentration of 10-100 µg/mL with the mobile phase.[4]
-
Data Analysis: Calculate the purity of the sample by the area percentage method from the chromatogram.
Quantitative Data Summary:
| Compound ID | Retention Time (min) | Purity (%) by HPLC | Reference |
| 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine | 3.350 | >99 | [4][6] |
| 2,5-disubstituted 1,2,4-oxadiazole derivative | 8.2 | >95 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable oxadiazole derivatives and is particularly useful for identifying volatile impurities and residual solvents.[1][9][10]
Application Note:
GC-MS provides excellent separation and definitive identification of volatile and semi-volatile compounds. A non-polar capillary column is commonly used. The mass spectrometer provides structural information for impurity identification. It is the standard method for the analysis of residual solvents as per regulatory guidelines.[1][11]
Experimental Protocol: GC-MS for Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or Orbitrap).
-
Column: TraceGOLD TG-5MS (or equivalent) 30 m × 0.25 mm I.D. × 0.25 µm film capillary column.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Inlet Temperature: 250°C.[9]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 20°C/min to 320°C.[9]
-
Final hold: 5 minutes at 320°C.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of 1 mg/mL.
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
-
Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST) and calculate the relative abundance.
Quantitative Data Summary:
| Compound ID | Impurity Identified | Purity (%) by GC-MS | Reference |
| Volatile Oxadiazole Derivative A | Residual Dichloromethane | 99.5 | Fictional Example |
| Thermally Stable Oxadiazole B | By-product X | 98.9 | Fictional Example |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural confirmation of the synthesized oxadiazole and for the identification of impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[12][13][14][15][16]
Application Note:
¹H NMR is the most common NMR experiment for routine purity assessment. The presence of unexpected signals can indicate impurities. For quantitative analysis, a certified internal standard with a known purity is required. The selection of a suitable internal standard is critical and it should have signals that do not overlap with the analyte signals.
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assessment
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized oxadiazole into an NMR tube.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) and add it to the same NMR tube.
-
Add a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve both the sample and the internal standard completely.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Processing:
-
Apply Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal for the analyte and the internal standard.
-
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Quantitative Data Summary:
| Compound ID | Internal Standard | Purity (%) by qNMR | Reference |
| 2,5-disubstituted 1,3,4-oxadiazole | Maleic Anhydride | 98.7 ± 0.2 | Fictional Example |
| 3,5-disubstituted 1,2,4-oxadiazole | Dimethyl Sulfone | 99.1 ± 0.3 | Fictional Example |
Elemental Analysis (CHN Analysis)
Elemental analysis determines the mass fractions of carbon, hydrogen, and nitrogen in a sample. It is a fundamental technique to confirm the empirical formula of a newly synthesized compound.[17][18][19]
Application Note:
The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values for a pure compound.[20] A significant deviation may indicate the presence of impurities or that the compound has a different structure than proposed.
Experimental Protocol: CHN Analysis
-
Instrumentation: CHN elemental analyzer.
-
Sample Preparation: A small, accurately weighed amount of the dry, homogenous sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
Analysis: The sample is combusted at high temperature (around 900-1000°C) in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.
-
Data Analysis: The instrument software calculates the percentage of C, H, and N in the sample.
Quantitative Data Summary:
| Compound ID | Molecular Formula | Calculated (%) | Found (%) | Deviation (%) |
| 2-(5-(Naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)phenol | C₁₉H₁₄N₂O₂ | C: 75.48, H: 4.67, N: 9.27 | C: 75.55, H: 4.70, N: 9.38 | C: +0.07, H: +0.03, N: +0.11[20] |
| 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol | C₇H₅N₃OS | C: 46.92, H: 2.81, N: 23.45 | C: 47.01, H: 2.86, N: 23.50 | C: +0.09, H: +0.05, N: +0.05[20] |
Visualization of Workflows and Relationships
General Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized oxadiazole.
Logical Relationship of Analytical Techniques
This diagram shows the relationship between different analytical techniques and the information they provide for purity assessment.
Signaling Pathways of Oxadiazole Derivatives
Oxadiazole derivatives have been shown to interact with various signaling pathways, making them attractive candidates for drug development, particularly in oncology. The diagram below illustrates the inhibition of key cancer-related signaling pathways by oxadiazole derivatives.[21][22]
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. conductscience.com [conductscience.com]
- 3. torontech.com [torontech.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Thieme E-Journals - Journal of Health and Allied Sciences NU / Abstract [thieme-connect.com]
- 6. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. agilent.com [agilent.com]
- 12. emerypharma.com [emerypharma.com]
- 13. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. asianpubs.org [asianpubs.org]
- 21. researchgate.net [researchgate.net]
- 22. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Derivatization of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine, a promising scaffold in medicinal chemistry. The protocols outlined below are based on established methodologies for the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives and can be adapted for the development of novel therapeutic agents with enhanced activity.
The core structure, this compound, offers a versatile platform for chemical modification, particularly at the 2-amino group. Derivatization at this position can significantly modulate the compound's physicochemical properties and biological activity, leading to the discovery of potent anticancer and antimicrobial agents.
I. Synthetic Protocols for Derivatization
The primary route for derivatizing this compound involves the reaction of the 2-amino group to form various N-substituted derivatives, such as Schiff bases and amides.
Protocol 1: Synthesis of Schiff Base Derivatives
Schiff bases are synthesized by the condensation reaction between the primary amino group of this compound and various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Absolute ethanol
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve 0.01 mol of this compound in 40 mL of absolute ethanol.
-
Add 0.011 mol of the selected aromatic aldehyde to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid (Schiff base) is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
Protocol 2: Synthesis of N-Acyl/Aroyl Amide Derivatives
Amide derivatives can be prepared by reacting the starting amine with various acid chlorides or anhydrides.
Materials:
-
This compound
-
Substituted acyl or aroyl chlorides
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 0.01 mol of this compound in an anhydrous solvent in a round-bottom flask.
-
Add an equimolar amount of a base (e.g., triethylamine) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add 0.01 mol of the desired acyl or aroyl chloride dropwise with continuous stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours.
-
Monitor the reaction progress using TLC.
-
After completion, wash the reaction mixture with water to remove the salt of the base.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the resulting amide derivative by column chromatography or recrystallization.
II. Biological Activity Evaluation Protocols
The newly synthesized derivatives can be screened for their potential anticancer and antimicrobial activities using standard in vitro assays.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds on cancer cell lines.[1]
Materials:
-
Cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well plates
-
Synthesized derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete medium and incubate for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Protocol 4: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.[2]
Materials:
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Synthesized derivatives (dissolved in DMSO)
-
Standard antibiotics and antifungals (positive controls)
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Preparation of Dilutions: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.[2]
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum only), and a sterility control (broth only).[2]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
III. Data Presentation
Quantitative data from biological evaluations should be presented in a clear and structured format for easy comparison.
Table 1: In Vitro Anticancer Activity of 5-(Aryl)-1,3,4-oxadiazol-2-amine Derivatives
| Compound ID | 5-Aryl Substituent | N-Substituent | Cancer Cell Line | IC₅₀ (µM) |
| Ref-1 | 4-Chlorophenyl | H | HeLa | 10.64 |
| Ref-2 | 4-Fluorophenyl | H | A549 | >100 |
| Ref-3 | 4-(trifluoromethyl)phenyl | H | A549 | >100 |
| Hypothetical-1 | 2-Methylphenyl | 4-Chlorobenzylidene | HeLa | Value |
| Hypothetical-2 | 2-Methylphenyl | 4-Nitrobenzylidene | HeLa | Value |
| Hypothetical-3 | 2-Methylphenyl | Benzoyl | A549 | Value |
| Cisplatin | - | - | HeLa | Reference Value |
| Doxorubicin | - | - | A549 | Reference Value |
Note: Data for Ref-1, Ref-2, and Ref-3 are from published studies on similar 1,3,4-oxadiazole derivatives for illustrative purposes.[3][4] Values for hypothetical compounds are to be determined experimentally.
Table 2: In Vitro Antimicrobial Activity of 5-(Aryl)-1,3,4-oxadiazol-2-amine Derivatives
| Compound ID | 5-Aryl Substituent | N-Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Ref-4 | 2-Chlorophenyl | 4-Chlorobenzylidene | >100 | >100 | >100 |
| Ref-5 | 2-Chlorophenyl | 4-Hydroxybenzylidene | 50 | 100 | >100 |
| Hypothetical-4 | 2-Methylphenyl | 4-Methoxybenzylidene | Value | Value | Value |
| Hypothetical-5 | 2-Methylphenyl | 2-Hydroxybenzylidene | Value | Value | Value |
| Ciprofloxacin | - | - | Reference Value | Reference Value | - |
| Fluconazole | - | - | - | - | Reference Value |
Note: Data for Ref-4 and Ref-5 are from a published study on similar Schiff base derivatives for illustrative purposes.[5] Values for hypothetical compounds are to be determined experimentally.
IV. Visualizations
Diagrams can effectively illustrate experimental workflows and theoretical concepts.
Caption: Workflow for the derivatization and biological evaluation of this compound.
Caption: Hypothetical signaling pathway inhibition by a 1,3,4-oxadiazole derivative.
V. Conclusion
The derivatization of this compound represents a promising strategy for the development of novel therapeutic agents. The protocols provided herein offer a framework for the synthesis and evaluation of new derivatives with potentially enhanced anticancer and antimicrobial activities. Further structure-activity relationship (SAR) studies, guided by the data generated from these protocols, will be crucial in optimizing the lead compounds for future drug development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Molecular Docking of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine with Acetylcholinesterase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[1][2][3] Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological disorders.[4] The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including acetylcholinesterase inhibition. This application note provides a detailed protocol for the molecular docking of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine, a representative of this class, with human acetylcholinesterase (hAChE).
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein.[5] This method is instrumental in structure-based drug design for predicting the binding affinity and interaction patterns of a ligand within the active site of a target protein. This protocol will utilize AutoDock Vina, a widely used open-source program for molecular docking.
Data Presentation
The following table summarizes the hypothetical molecular docking results of this compound and a reference inhibitor, Donepezil, with human acetylcholinesterase (PDB ID: 4PQE). These values are illustrative and based on typical results for similar compounds.
| Compound | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | RMSD of Best Pose (Å) | Interacting Residues |
| This compound | -8.2 | 1.5 | 1.2 | TRP84, TYR121, TRP279, PHE330, TYR334, HIS440 |
| Donepezil (Reference) | -11.5 | 0.02 | 0.8 | TRP84, TRP279, PHE330, TYR334, HIS440 |
Experimental Protocols
Protocol 1: Preparation of the Receptor (Acetylcholinesterase)
-
Obtain the Protein Structure: Download the crystal structure of human acetylcholinesterase (PDB ID: 4PQE) from the Protein Data Bank (6--INVALID-LINK--]
-
Prepare the Receptor:
-
Open the PDB file in a molecular visualization tool such as PyMOL or UCSF Chimera.
-
Remove all water molecules and any co-crystallized ligands or ions from the protein structure.
-
Add polar hydrogens to the protein, which is crucial for defining the correct hydrogen bonding interactions.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Save the cleaned and prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This can be done using AutoDock Tools.
-
Protocol 2: Preparation of the Ligand (this compound)
-
Generate the 3D Structure:
-
Draw the 2D structure of this compound using a chemical drawing software like ChemDraw or Marvin Sketch.
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
-
Prepare the Ligand for Docking:
-
Save the 3D structure in a PDB file format.
-
Open the ligand PDB file in AutoDock Tools.
-
Detect the rotatable bonds in the ligand.
-
Assign Gasteiger charges to the ligand atoms.
-
Save the prepared ligand in the PDBQT file format.
-
Protocol 3: Molecular Docking using AutoDock Vina
-
Define the Grid Box:
-
The grid box defines the search space for the docking simulation on the receptor. It should encompass the entire active site of AChE.
-
The active site of hAChE (4PQE) is located in a deep gorge and includes key residues such as TRP84, TYR121, TRP279, PHE330, TYR334, and the catalytic triad (SER200, HIS440, GLU327).
-
Using AutoDock Tools, set the grid box dimensions and center. For hAChE (4PQE), a suggested grid box can be centered at the approximate geometric center of the active site gorge with dimensions of 25 x 25 x 25 Å.
-
-
Configure AutoDock Vina:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the computation time but also the reliability of the results. A value of 8 is a reasonable starting point.
-
-
Run the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
vina --config conf.txt --log log.txt
-
-
Analyze the Results:
-
The output file will contain the predicted binding poses of the ligand, ranked by their binding energies.
-
The log file will contain the binding energy values for each pose.
-
Visualize the docked poses and their interactions with the receptor using a molecular visualization tool. Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the active site residues.
-
Visualizations
Molecular Docking Workflow
Caption: A flowchart illustrating the key steps in the molecular docking workflow.
Cholinergic Signaling Pathway
Caption: A simplified diagram of the cholinergic signaling pathway and the inhibitory action of the compound.
References
- 1. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. rcsb.org [rcsb.org]
Application Notes and Protocols: 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-oxadiazole class of molecules. This scaffold is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and unique electronic properties. The 2-amino-5-aryl-1,3,4-oxadiazole core is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The presence of a reactive primary amino group makes this compound an excellent building block for the synthesis of a variety of derivatives through reactions such as N-acylation, N-alkylation, and the formation of Schiff bases. These modifications allow for the exploration of the chemical space around the 1,3,4-oxadiazole core, enabling the development of new compounds with tailored biological and physical properties.
Application Notes
The primary application of this compound in organic synthesis is as a versatile starting material for the preparation of more complex molecules with potential therapeutic applications. The key to its utility lies in the reactivity of the 2-amino group, which can readily undergo various chemical transformations.
1. Synthesis of Schiff Bases:
The most common application of 2-amino-1,3,4-oxadiazole derivatives is in the synthesis of Schiff bases (imines) through condensation with various aldehydes and ketones.[4] This reaction is typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid.[5] The resulting Schiff bases are known to possess a broad spectrum of biological activities, including:
-
Antimicrobial Activity: Schiff bases derived from 2-amino-1,3,4-oxadiazoles have been reported to exhibit significant activity against a range of bacterial and fungal strains.[1][4]
-
Anticancer Activity: Several studies have demonstrated the potential of these compounds as anticancer agents.[6]
-
Anti-inflammatory Activity: The 1,3,4-oxadiazole nucleus and its derivatives have been investigated for their anti-inflammatory properties.[2]
The synthesis of a library of Schiff bases from this compound allows for the systematic investigation of structure-activity relationships (SAR), where the nature of the substituent on the aldehyde or ketone can be varied to optimize biological activity.
2. Synthesis of N-Acyl Derivatives:
The amino group of this compound can be acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This derivatization can be used to introduce different functional groups and modulate the physicochemical properties of the parent molecule, which can influence its biological activity and pharmacokinetic profile.
3. Use in the Synthesis of Fused Heterocyclic Systems:
The 2-amino-1,3,4-oxadiazole moiety can also serve as a precursor for the synthesis of fused heterocyclic systems, which are of great interest in medicinal chemistry due to their rigid structures and potential for specific interactions with biological targets.
Experimental Protocols
Protocol 1: Synthesis of the Building Block: this compound
This protocol is a general procedure based on the oxidative cyclization of semicarbazones, a common method for the synthesis of 2-amino-1,3,4-oxadiazoles.[7]
Materials:
-
2-Methylbenzaldehyde
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Glacial acetic acid
-
Bromine
-
Ethanol
-
Water
Procedure:
-
Formation of the Semicarbazone:
-
In a round-bottom flask, dissolve 2-methylbenzaldehyde (10 mmol) in ethanol (30 mL).
-
Add a solution of semicarbazide hydrochloride (11 mmol) and sodium acetate (12 mmol) in water (15 mL).
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The semicarbazone will precipitate.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Oxidative Cyclization:
-
Suspend the dried semicarbazone (8 mmol) in glacial acetic acid (25 mL).
-
To this suspension, add a solution of bromine (8.5 mmol) in glacial acetic acid (5 mL) dropwise with stirring at room temperature.
-
Continue stirring for 1-2 hours after the addition is complete.
-
Pour the reaction mixture into ice-cold water (100 mL).
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Protocol 2: Synthesis of Schiff Base Derivatives of this compound
This protocol describes a general method for the synthesis of Schiff bases by the condensation of this compound with various aromatic aldehydes.[5]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).
-
Add the substituted aromatic aldehyde (1.1 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure Schiff base.
Data Presentation
Table 1: Synthesis of Schiff Base Derivatives of this compound
| Compound ID | Ar-CHO Substituent | Molecular Formula | Yield (%) | M.p. (°C) |
| SB-1 | H | C₁₆H₁₂N₄O | 85 | 198-200 |
| SB-2 | 4-Cl | C₁₆H₁₁ClN₄O | 88 | 210-212 |
| SB-3 | 4-OCH₃ | C₁₇H₁₄N₄O₂ | 90 | 205-207 |
| SB-4 | 4-NO₂ | C₁₆H₁₁N₅O₃ | 82 | 225-227 |
| SB-5 | 2-OH | C₁₆H₁₂N₄O₂ | 86 | 215-217 |
Note: The data presented in this table is representative and based on typical yields and properties for this class of compounds.
Table 2: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL) of Schiff Base Derivatives
| Compound ID | S. aureus | E. coli | C. albicans |
| SB-1 | 62.5 | 125 | 125 |
| SB-2 | 31.25 | 62.5 | 62.5 |
| SB-3 | 125 | >250 | >250 |
| SB-4 | 31.25 | 31.25 | 62.5 |
| SB-5 | 62.5 | 125 | 125 |
| Ciprofloxacin | 1.95 | 0.98 | - |
| Fluconazole | - | - | 3.9 |
Note: The antimicrobial data is hypothetical and for illustrative purposes to demonstrate the potential applications of these derivatives.
Visualizations
Caption: Synthetic pathway for Schiff base derivatives.
Caption: Experimental workflow for synthesis and screening.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel compounds with potential therapeutic applications. Its straightforward derivatization, especially through the formation of Schiff bases, provides a robust platform for generating molecular diversity. The resulting compounds are promising candidates for further investigation in drug discovery programs, particularly in the areas of antimicrobial and anticancer research. The protocols and data presented herein provide a foundational guide for researchers to explore the synthetic potential of this promising heterocyclic scaffold.
References
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 3. ijpcbs.com [ijpcbs.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles and their evaluation for antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield in the synthesis of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most prevalent synthetic routes start with either 2-methylbenzoyl chloride or 2-methylbenzohydrazide. These are then typically reacted with semicarbazide or thiosemicarbazide to form an acylsemicarbazide or acylthiosemicarbazide intermediate, which is subsequently cyclized.
Q2: What are the typical yields for the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles?
A2: Yields can vary significantly depending on the chosen synthetic route, reagents, and reaction conditions. Reported yields for analogous compounds range from moderate to excellent, often between 60% and 95%.[1][2] Optimization of reaction parameters is crucial for achieving high yields.
Q3: How can I purify the final product, this compound?
A3: Common purification methods include recrystallization from a suitable solvent such as ethanol or methanol.[3] For more challenging purifications, silica gel column chromatography may be employed.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Many reagents used in this synthesis are hazardous. For instance, phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are corrosive and react violently with water.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the acylsemicarbazide intermediate. 2. Inefficient cyclization. 3. Decomposition of starting materials or product. 4. Steric hindrance from the ortho-methyl group. | 1. Ensure the purity of starting materials. Acylating agents like 2-methylbenzoyl chloride should be fresh or purified. For the reaction with semicarbazide, ensure appropriate base and solvent conditions. 2. The choice of cyclizing agent is critical. Strong dehydrating agents like POCl₃ or PPA can be effective.[2][3] For oxidative cyclization from acylthiosemicarbazides, reagents like iodine or 1,3-dibromo-5,5-dimethylhydantoin are commonly used.[4][5] Optimize reaction temperature and time. 3. Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC). 4. The ortho-methyl group may require longer reaction times or slightly higher temperatures for efficient cyclization compared to its para-substituted analog. |
| Formation of Multiple Products/Impurities | 1. Formation of 1,3,4-thiadiazole isomer when using thiosemicarbazide. 2. Unreacted starting materials or intermediates. 3. Side reactions due to harsh reaction conditions. | 1. To favor the oxadiazole, use a non-sulfur-containing cyclizing agent or carefully control the reaction conditions. Oxidative cyclization with iodine or other oxidants is generally selective for the oxadiazole. 2. Monitor the reaction by TLC to ensure complete conversion of starting materials. Adjust stoichiometry or reaction time as needed. 3. Use milder cyclizing agents if possible. For example, tosyl chloride in pyridine can be an effective alternative to stronger acids.[6] |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Oily or non-crystalline product. 3. Co-elution of impurities during column chromatography. | 1. After the reaction, try to precipitate the product by pouring the reaction mixture into ice-cold water.[3] 2. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If the product remains oily, purification by column chromatography is the best alternative. 3. Optimize the eluent system for column chromatography by testing different solvent polarities. A gradient elution might be necessary to achieve good separation. |
Data Presentation
The following table summarizes various reaction conditions for the synthesis of analogous 2-amino-5-aryl-1,3,4-oxadiazoles to provide a comparative overview.
| Starting Materials | Cyclizing/Oxidizing Agent | Solvent | Temperature | Time | Yield (%) | Reference Compound |
| Acylthiosemicarbazide | 1,3-Dibromo-5,5-dimethylhydantoin/KI | THF | Room Temp | - | Good | 5-Aryl-2-amino-1,3,4-oxadiazoles |
| Semicarbazones | Iodine/K₂CO₃ | 1,4-Dioxane | 80 °C | 1-4.5 h | 85-99 | 2-Amino-5-aryl-1,3,4-oxadiazoles |
| Thiosemicarbazide/EDCI·HCl | EDCI·HCl | DMSO | 60 °C | 2 h | Good | 2-Amino-1,3,4-oxadiazole derivatives[2] |
| p-Toluic hydrazide/Glycine | Polyphosphoric Acid (PPA) | - | 160 °C | 12 h | 87 | 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine[3] |
| Thiosemicarbazides | Tosyl chloride/Pyridine | - | - | - | Good | 5-Alkyl/Aryl-2-amino-1,3,4-oxadiazoles[6] |
Experimental Protocols
Protocol 1: Synthesis from 2-Methylbenzohydrazide and Semicarbazide Hydrochloride followed by Oxidative Cyclization
This protocol is adapted from a general method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles.
Step 1: Synthesis of 2-methylbenzaldehyde semicarbazone
-
In a round-bottom flask, dissolve 2-methylbenzaldehyde (1.0 eq) in ethanol.
-
Add a solution of semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in water.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter the precipitated semicarbazone. Wash with cold water and dry.
Step 2: Oxidative cyclization to this compound
-
Suspend the dried semicarbazone (1.0 eq) in a suitable solvent such as 1,4-dioxane or acetic acid.
-
Add potassium carbonate (3.0 eq) and iodine (1.2 eq).
-
Heat the reaction mixture at 80-100 °C for 2-5 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and quench with a 5% aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Protocol 2: Synthesis from 2-Methylbenzoyl chloride and Thiosemicarbazide followed by Cyclodesulfurization
This protocol is based on a common route for preparing 2-amino-1,3,4-oxadiazoles from acylthiosemicarbazides.
Step 1: Synthesis of 1-(2-Methylbenzoyl)thiosemicarbazide
-
Dissolve thiosemicarbazide (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).
-
Cool the solution in an ice bath and slowly add 2-methylbenzoyl chloride (1.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Filter the resulting precipitate, wash with cold THF, and dry to obtain the acylthiosemicarbazide intermediate.
Step 2: Cyclodesulfurization to this compound
-
Suspend the 1-(2-methylbenzoyl)thiosemicarbazide (1.0 eq) in a suitable solvent (e.g., ethanol or DMF).
-
Add a desulfurizing/oxidizing agent. A common choice is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a catalytic amount of potassium iodide.
-
Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.
-
Work-up the reaction mixture according to the specific requirements of the chosen reagent. This may involve filtration, extraction, and washing.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine [mdpi.com]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
Common side reactions in 1,3,4-oxadiazole synthesis and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 1,3,4-oxadiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of 1,3,4-oxadiazoles?
A1: The most prevalent side reactions include the formation of 1,3,4-thiadiazole analogs, incomplete cyclization of the intermediate, and cleavage of the N-N bond in the diacylhydrazine precursor, particularly under harsh reaction conditions.
Q2: How can I minimize the formation of the 1,3,4-thiadiazole byproduct?
A2: The formation of 1,3,4-thiadiazoles is common when using sulfur-containing reagents. To minimize this, avoid reagents like Lawesson's reagent or P₄S₁₀ if your target is the oxadiazole. When starting from thiosemicarbazides, careful control of reaction conditions and the choice of a non-sulfur-based cyclizing agent are crucial.
Q3: What are the likely causes for low yields in my 1,3,4-oxadiazole synthesis?
A3: Low yields can be attributed to several factors, including incomplete cyclodehydration of the diacylhydrazine intermediate, decomposition of starting materials or the final product under harsh acidic or high-temperature conditions, and the presence of moisture in the reaction.
Q4: Can I use thionyl chloride (SOCl₂) as a dehydrating agent?
A4: Yes, thionyl chloride is a common dehydrating agent for the cyclization of 1,2-diacylhydrazines to form 1,3,4-oxadiazoles. It is often considered a milder alternative to phosphorus oxychloride (POCl₃) and its byproducts (SO₂ and HCl) are gaseous, which can simplify the work-up procedure.
Troubleshooting Guides
Issue 1: Presence of a Sulfur-Containing Impurity
Symptoms:
-
Mass spectrometry data indicates a product with a higher molecular weight than the expected 1,3,4-oxadiazole, consistent with the presence of a sulfur atom instead of an oxygen atom.
-
Elemental analysis confirms the presence of sulfur.
Possible Cause:
-
Formation of a 1,3,4-thiadiazole side product. This is highly probable if you are using a sulfur-containing reagent or starting from a thiosemicarbazide.
Solutions:
-
Reagent Selection: If possible, substitute any sulfur-containing dehydrating agents with alternatives like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or triflic anhydride.
-
Starting Material: If starting from a thiosemicarbazide is necessary, optimize the reaction conditions (e.g., temperature, reaction time) to favor the formation of the oxadiazole.
| Reagent Type | Recommended Alternatives |
| Sulfur-Containing | POCl₃, PPA, SOCl₂, Triflic Anhydride |
Issue 2: Incomplete Reaction and Low Product Yield
Symptoms:
-
TLC analysis shows a significant amount of the starting 1,2-diacylhydrazine remaining.
-
The isolated yield of the 1,3,4-oxadiazole is low.
Possible Cause:
-
Inefficient cyclodehydration of the 1,2-diacylhydrazine intermediate.
-
Decomposition of the starting material or product due to harsh reaction conditions.
Solutions:
-
Choice of Dehydrating Agent: The efficiency of cyclodehydration is highly dependent on the chosen reagent. A comparison of common dehydrating agents is provided below.
-
Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC.
-
Reaction Time: Extend the reaction time to ensure complete conversion.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents, as moisture can inhibit the reaction.
-
| Dehydrating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux | Powerful, often leads to high yields | Harsh, can cause charring |
| SOCl₂ | Reflux | Milder than POCl₃, gaseous byproducts | May require longer reaction times |
| PPA | High temperature (e.g., 120-160 °C) | Effective for a wide range of substrates | Viscous, can be difficult to stir |
| TFAA | Room temperature or gentle heating | Mild conditions | Can be expensive |
Issue 3: Formation of Acyclic Byproducts
Symptoms:
-
NMR and mass spectrometry data suggest the presence of aroylhydrazides and benzoic acid derivatives.
-
Multiple spots are observed on the TLC plate that are more polar than the starting diacylhydrazine.
Possible Cause:
-
Cleavage of the N-N bond in the 1,2-diacylhydrazine starting material under harsh reaction conditions.
Solutions:
-
Milder Conditions: Employ milder dehydrating agents and lower reaction temperatures. For example, using SOCl₂ instead of POCl₃ might prevent N-N bond cleavage.
-
Gradual Heating: Instead of rapid heating to reflux, gradually increase the temperature to the desired point.
Visual Guides
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in 1,3,4-oxadiazole synthesis.
Competing Reaction Pathways in 1,3,4-Oxadiazole Synthesis
Caption: Competing reaction pathways from a diacylhydrazine intermediate.
Experimental Protocols
General Protocol for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles from 1,2-Diacylhydrazines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1,2-Diacylhydrazine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5.0-10.0 eq) or Thionyl chloride (SOCl₂) (5.0-10.0 eq)
-
Anhydrous reaction solvent (e.g., toluene, xylene, or neat POCl₃/SOCl₂)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,2-diacylhydrazine.
-
Under an inert atmosphere (e.g., nitrogen or argon), add the dehydrating agent (POCl₃ or SOCl₂). If using a solvent, add it at this stage.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into ice-cold water to quench the excess dehydrating agent. Caution: This is a highly exothermic reaction.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Troubleshooting this Protocol:
-
If the reaction does not go to completion: Increase the amount of dehydrating agent or the reflux time.
-
If significant charring or decomposition occurs: Use a milder dehydrating agent like SOCl₂ or perform the reaction at a lower temperature in a high-boiling solvent like xylene.
-
If the product is difficult to purify from the starting material: Ensure the reaction has gone to completion. If the polarity of the product and starting material are very similar, careful column chromatography with a shallow solvent gradient may be required.
Optimizing reaction conditions for the synthesis of 5-(o-tolyl)-1,3,4-oxadiazol-2-amine
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(o-tolyl)-1,3,4-oxadiazol-2-amine.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields in oxadiazole synthesis can stem from several factors. For 1,3,4-oxadiazoles, inefficient cyclodehydration is a common reason for low yields.[1] The choice of cyclodehydrating agent and reaction conditions is therefore critical.[1] Harsh reaction conditions, such as high temperatures and strongly acidic or basic media, can lead to the decomposition of starting materials, intermediates, or the final product.[1]
To improve the yield, consider the following:
-
Choice of Cyclizing Agent: The efficiency of the cyclization step is highly dependent on the reagent used. Strong dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are often effective.[2] For oxidative cyclization of semicarbazone precursors, iodine-mediated methods are common.[3][4]
-
Reaction Temperature: Optimize the temperature. While heat is often required, excessive temperatures can lead to degradation. Try running the reaction at a lower temperature for a longer duration or vice-versa.
-
Purity of Starting Materials: Ensure the starting materials, o-toluic hydrazide and cyanogen bromide (or semicarbazide for alternative routes), are pure and dry. Moisture can interfere with dehydrating agents.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation byproducts.
Q2: I am observing a significant amount of a sulfur-containing impurity in my final product. What is it and how can I prevent its formation?
A2: A common impurity in 1,3,4-oxadiazole synthesis is the corresponding 1,3,4-thiadiazole. This is particularly frequent when starting from thiosemicarbazide precursors.[1] The use of certain cyclizing agents can favor the formation of the thiadiazole ring over the oxadiazole.
To minimize this impurity:
-
Choice of Starting Material: If possible, use a semicarbazide-based route instead of a thiosemcicarbazide-based one.
-
Oxidizing Agent: When using a thiosemicarbazide precursor, the choice of oxidizing agent for the cyclodesulfurization is critical. Reagents like lead oxide[5] or potassium iodate[6] have been used to favor oxadiazole formation.
-
Purification: If the thiadiazole does form, it can often be separated from the desired oxadiazole by column chromatography on silica gel, exploiting differences in polarity.
Q3: The purification of my final product by recrystallization is resulting in significant product loss. What can I do?
A3: High product loss during recrystallization is typically due to the compound having moderate solubility in the chosen solvent at room temperature.
To optimize the recrystallization process:
-
Solvent System Screening: Test a variety of solvents and solvent mixtures to find a system where the product is highly soluble at elevated temperatures but poorly soluble at low temperatures. Common solvents for this class of compounds include ethanol, methanol, and ethyl acetate.
-
Slow Cooling: Allow the saturated solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator. This promotes the formation of larger, purer crystals and minimizes the amount of product remaining in the solution.
-
Minimal Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive volume of solvent will result in a lower recovery yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 5-(o-tolyl)-1,3,4-oxadiazol-2-amine?
A: A widely used and effective method is the cyclization of an acyl semicarbazide or acyl thiosemicarbazide intermediate. The general approach involves reacting o-toluic hydrazide with a source of the C-N-C(=O) unit, followed by cyclization. One common method is the reaction of o-toluic hydrazide with cyanogen bromide. Another popular route involves the oxidative cyclization of the corresponding semicarbazone, which can be formed from o-tolualdehyde and semicarbazide.[4]
Q2: What analytical techniques are recommended for characterizing the final product?
A: For full characterization of 5-(o-tolyl)-1,3,4-oxadiazol-2-amine, a combination of spectroscopic methods is recommended:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure, including the presence and connectivity of the o-tolyl group and the oxadiazole ring.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the amine and C=N and C-O-C stretches of the oxadiazole ring.
-
Melting Point: To assess the purity of the compound.
Q3: Are there any specific safety precautions I should take during this synthesis?
A: Yes. Many of the reagents used in this synthesis are hazardous.
-
Phosphorus oxychloride (POCl₃): Is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Cyanogen bromide (BrCN): Is highly toxic and should only be handled in a well-ventilated fume hood by trained personnel.
-
Solvents: Many organic solvents are flammable and have associated health risks. Avoid inhalation and skin contact. Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.
Experimental Protocols & Data
Protocol 1: Synthesis via Oxidative Cyclization of Semicarbazone
This protocol is adapted from general methods for the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles.[4]
Step 1: Synthesis of o-tolylsemicarbazone
-
Dissolve o-tolualdehyde (1.20 g, 10 mmol) in ethanol (20 mL).
-
Add a solution of semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol) in water (10 mL).
-
Stir the mixture at room temperature for 2 hours.
-
Filter the resulting precipitate, wash with cold water, and dry to yield the o-tolylsemicarbazone.
Step 2: Oxidative Cyclization to 5-(o-tolyl)-1,3,4-oxadiazol-2-amine
-
Suspend the dried o-tolylsemicarbazone (1.77 g, 10 mmol) in 1,4-dioxane (30 mL).
-
Add potassium carbonate (K₂CO₃) (2.76 g, 20 mmol) and iodine (I₂) (3.81 g, 15 mmol).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a cold solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization from ethanol.
Data Presentation: Optimization of Cyclization Conditions
The following table summarizes hypothetical results for the cyclization step (Step 2 of Protocol 1) under various conditions to illustrate an optimization process.
| Entry | Cyclizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | I₂ / K₂CO₃ | 1,4-Dioxane | 100 | 6 | 75 |
| 2 | I₂ / K₂CO₃ | Ethanol | 78 | 8 | 68 |
| 3 | PbO | DMF | 150 | 4 | 72 |
| 4 | KIO₃ | Water | 60 | 2 | 85 |
| 5 | DBDMH | Acetonitrile | 80 | 3 | 81 |
Note: This data is illustrative. DBDMH = 1,3-dibromo-5,5-dimethylhydantoin.
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]
- 6. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity in newly synthesized oxadiazole compounds
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering low bioactivity in newly synthesized oxadiazole compounds.
Frequently Asked Questions (FAQs)
Q1: My newly synthesized oxadiazole compound is showing low or no activity in my primary biological assay. What are the potential reasons?
Low bioactivity in a newly synthesized oxadiazole compound can stem from several factors, which can be broadly categorized into issues related to the compound's intrinsic properties, its physicochemical characteristics, and the experimental setup. A systematic evaluation of these factors is crucial for troubleshooting.
-
Structural and Purity Issues:
-
Incorrect Structure: The final synthesized product may not be the intended molecule.
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Low Purity: Impurities from the synthesis or purification process can interfere with the biological assay. A purity of >95% is generally recommended for biological testing.
-
-
Physicochemical Properties:
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Poor Solubility: Oxadiazole derivatives, particularly those with aryl substituents, can have low aqueous solubility.[1] If the compound precipitates in the assay medium, its effective concentration at the target site will be significantly lower than intended.
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Compound Instability: The oxadiazole ring or its substituents may be unstable under specific assay conditions (e.g., pH, temperature), leading to degradation.[2]
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Aggregation: Hydrophobic compounds can form aggregates in aqueous solutions, reducing the concentration of monomeric compound available to interact with the biological target.
-
-
Experimental Design and Execution:
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Inappropriate Assay Conditions: The chosen assay might not be suitable for the compound's mechanism of action or physicochemical properties.
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Cell Permeability: For assays involving intracellular targets, the compound may have poor membrane permeability, preventing it from reaching its site of action.
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Metabolic Instability: The compound may be rapidly metabolized by enzymes present in the assay system (e.g., in cell-based assays or when using liver microsomes).[2][3][4]
-
Q2: How do the substituents on the oxadiazole ring affect its bioactivity?
The type, position, and electronic properties of substituents on the oxadiazole ring play a critical role in determining the compound's biological activity. This is a key aspect of the Structure-Activity Relationship (SAR).
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Electronic Effects: The introduction of electron-withdrawing groups (e.g., nitro, halo groups) or electron-donating groups (e.g., methoxy, alkyl groups) can significantly influence the electronic distribution within the oxadiazole ring and the molecule as a whole.[5] This can affect the compound's ability to interact with its biological target. For instance, in some series of 1,2,4-oxadiazoles, the presence of an electron-donating methoxy group increased activity, while an electron-withdrawing nitro group decreased it.
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Steric Factors: The size and shape of the substituents can influence how the molecule fits into the binding site of a target protein. Bulky substituents may cause steric hindrance, preventing optimal binding.
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Lipophilicity and Solubility: Substituents significantly impact the compound's lipophilicity (logP). While a certain degree of lipophilicity is often required for membrane permeability, very high lipophilicity can lead to poor aqueous solubility and non-specific binding.[6]
Q3: My compound has poor aqueous solubility. How can I address this issue in my experiments?
Poor solubility is a common challenge with heterocyclic compounds. Here are some strategies to address this:
-
Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common co-solvent used to dissolve compounds for in vitro assays. However, the final concentration of DMSO in the assay should be kept low (typically <1%) as it can be toxic to cells at higher concentrations.
-
Formulation Strategies: For in vivo studies, formulation approaches such as the use of cyclodextrins, liposomes, or nanoparticles can be employed to enhance solubility and bioavailability.
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Structural Modification: During the lead optimization phase, medicinal chemists can introduce polar functional groups or modify the compound's scaffold to improve its solubility.
Q4: How can I determine if my compound is stable under my experimental conditions?
Assessing compound stability is crucial for interpreting bioactivity data.
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Chemical Stability: The stability of the compound in the assay buffer can be assessed by incubating the compound in the buffer for the duration of the experiment and then analyzing its concentration and purity using methods like High-Performance Liquid Chromatography (HPLC). The 1,2,4-oxadiazole ring, for example, is known to be susceptible to pH-dependent degradation.[2]
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Metabolic Stability: If the assay involves cells or cellular fractions (like microsomes), the compound's metabolic stability should be evaluated. This is typically done by incubating the compound with liver microsomes and measuring its disappearance over time.[3][4]
Q5: What are the differences between the various oxadiazole isomers (e.g., 1,2,4- vs. 1,3,4-oxadiazole) in terms of their properties?
The arrangement of atoms within the oxadiazole ring significantly affects the molecule's physicochemical and pharmacological properties.
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |
| Lipophilicity (logD) | Generally higher | Generally lower |
| Aqueous Solubility | Generally lower | Generally higher |
| Metabolic Stability | Often less stable | Often more stable |
| hERG Inhibition | Higher potential | Lower potential |
Source:[2]
These differences are attributed to their distinct charge distributions and dipole moments.[2] Therefore, replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole is a common strategy in medicinal chemistry to improve a compound's drug-like properties.[2]
Troubleshooting Guides
Systematic Troubleshooting of Low Bioactivity
This guide provides a step-by-step approach to diagnosing the cause of low bioactivity in your newly synthesized oxadiazole compounds.
Step 1: Verify Compound Integrity and Purity
| Potential Issue | Recommended Action | Expected Outcome |
| Incorrect Chemical Structure | Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). | Spectral data should match the expected structure. |
| Low Purity (<95%) | Analyze purity using HPLC. | A single major peak with >95% purity. |
| Presence of Impurities | If purity is low, repurify the compound (e.g., via column chromatography or recrystallization). | Increased purity and potentially improved bioactivity. |
Step 2: Assess Physicochemical Properties
| Potential Issue | Recommended Action | Expected Outcome |
| Poor Aqueous Solubility | Measure the compound's solubility in the assay buffer. | The compound should be fully dissolved at the tested concentrations. |
| Compound Aggregation | Use Dynamic Light Scattering (DLS) to check for the presence of aggregates in solution. | No significant aggregation detected. |
| Compound Instability | Incubate the compound in the assay buffer under experimental conditions and analyze for degradation by HPLC. | The compound should remain stable throughout the experiment. |
Step 3: Evaluate Experimental Design
| Potential Issue | Recommended Action | Expected Outcome |
| Poor Cell Permeability (for intracellular targets) | Perform a cell permeability assay (e.g., Caco-2 assay). | The compound should demonstrate adequate permeability to reach its intracellular target. |
| Rapid Metabolism (in cell-based assays) | Conduct an in vitro metabolic stability assay using liver microsomes. | The compound should have a reasonable half-life to exert its effect. |
| Inappropriate Assay Target | Review the literature to ensure the chosen biological target is relevant for oxadiazole compounds and the intended therapeutic area. | Confirmation that the assay is appropriate for the compound class. |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effect of a compound on cultured cells by measuring cell viability.
Materials:
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Cells in culture
-
96-well plates
-
Test compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial culture
-
96-well microtiter plate
-
Test compound stock solution
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile diluent (e.g., saline or broth)
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.
Materials:
-
Human Liver Microsomes (HLM)
-
Test compound
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing HLM and the test compound in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile containing an internal standard to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.
Visualizations
Caption: Troubleshooting workflow for low bioactivity.
Caption: Bcl-2 regulated apoptotic pathway.
References
Stability issues of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine. The information provided is based on general knowledge of 1,3,4-oxadiazole derivatives and data from forced degradation studies of structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound in solution?
A1: Based on studies of similar 5-aryl-1,3,4-oxadiazol-2-amine derivatives, this compound is expected to be susceptible to degradation under various conditions, including heat, humidity, and in acidic, basic, and oxidative environments. The 1,3,4-oxadiazole ring, while aromatic, can be prone to hydrolytic cleavage.
Q2: What are the optimal storage conditions for solutions of this compound?
A2: To minimize degradation, solutions of this compound should be stored at low temperatures (2-8 °C), protected from light, and in tightly sealed containers to prevent exposure to moisture. For long-term storage, preparing fresh solutions is recommended. The choice of solvent is also critical; aprotic solvents may offer better stability than protic solvents, especially at neutral pH.
Q3: Is this compound sensitive to light?
A3: While some 1,3,4-oxadiazole derivatives have shown resistance to photolysis in neutral and acidic environments, it is good laboratory practice to protect solutions from light to prevent potential photodegradation.[1][2] Amber vials or wrapping containers in aluminum foil is recommended.
Q4: How does pH affect the stability of this compound?
A4: The stability of the 1,3,4-oxadiazole ring is often pH-dependent. Studies on analogous compounds suggest that the compound is most stable in a neutral to slightly acidic pH range. Significant degradation can be expected under both strongly acidic and, particularly, strongly alkaline (basic) conditions.[1] Alkaline hydrolysis is often a primary degradation pathway for this class of compounds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low assay values or loss of compound over time. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. Store stock solutions at low temperature and protected from light. Verify the pH of your solution, as extremes in pH can accelerate degradation. Consider using a less reactive solvent if possible. |
| Appearance of new peaks in HPLC analysis. | Formation of degradation products. | Perform a forced degradation study to identify potential degradants. This will help in developing a stability-indicating HPLC method. The primary degradation pathway is likely hydrolysis of the oxadiazole ring. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | Check the solubility of the compound in the chosen solvent at the experimental concentration. Sonication or gentle warming may aid dissolution, but be cautious of thermal degradation. If precipitation occurs over time, it may be due to the formation of insoluble degradation products. |
| Inconsistent results between experimental repeats. | Instability of the compound under experimental conditions. | Ensure consistent preparation and handling of solutions. Minimize the time between solution preparation and use. If the experiment involves elevated temperatures or prolonged incubation times, the stability of the compound under these specific conditions should be evaluated. |
Quantitative Stability Data
The following table summarizes the percentage of degradation observed in a forced degradation study of a structurally similar compound, 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine.[1] This data can be used as a general guide to the potential stability of this compound under various stress conditions.
| Stress Condition | Reagents and Duration | Temperature | % Degradation (of a similar compound)[1] |
| Acid Hydrolysis | 0.1 M HCl, 24 hours | 80°C | 29.36 |
| Base Hydrolysis | 0.1 M NaOH, 24 hours | 80°C | 65.28 |
| Oxidative Degradation | 3% H₂O₂, 24 hours | Room Temperature | 41.58 |
| Thermal Degradation | Solid state | 105°C | 47.58 |
| Humidity | Solid state | 90% RH | 56.28 |
Experimental Protocols
Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 80°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at 80°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Place the solid compound in a hot air oven at 105°C for 24 hours.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Photostability:
-
Expose a solution of the compound to a UV light source (e.g., 254 nm) for a defined period.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all samples and a control (unstressed) solution by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying the compound in the presence of its degradation products.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be in the stable range for the compound) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve good separation of the parent compound from its degradation products.
-
Detection: UV detection at the wavelength of maximum absorbance of the compound.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. The specificity is demonstrated by the complete separation of the parent peak from all degradation product peaks.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential hydrolytic degradation pathway.
References
Technical Support Center: Overcoming Poor Solubility of 1,3,4-Oxadiazole Derivatives
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of 1,3,4-oxadiazole derivatives in biological assays.
I. Frequently Asked Questions (FAQs)
Q1: My 1,3,4-oxadiazole derivative is precipitating out of solution when I dilute my DMSO stock into the aqueous assay buffer. What is happening and what can I do?
A1: This common issue, often called "crashing out," occurs because the compound is highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) but has low solubility in the aqueous buffer of the assay.[1] This can lead to inaccurate results, including underestimated biological activity.[2][3]
Here are immediate steps to troubleshoot this:
-
Lower the Final Concentration: The intended final concentration of your compound might be above its aqueous solubility limit. Try testing a lower concentration range.[4]
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5% and certainly under 1%, to minimize solvent effects and potential cytotoxicity.[1][5]
-
Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your compound in the assay buffer. This gradual decrease in solvent concentration can help maintain solubility.[1]
-
Incorporate Gentle Mixing: Use techniques like vortexing or sonication during the dilution process to aid in solubilization.[4]
Q2: What are the best initial solvents to test for determining the solubility of a new 1,3,4-oxadiazole derivative?
A2: A preliminary solubility assessment should be conducted in a variety of both aqueous and organic solvents to understand the physicochemical properties of your compound.[4] Key solvents to include are:
-
Water
-
Phosphate-Buffered Saline (PBS) at various physiological pH levels (e.g., 5.0, 7.4)
-
Ethanol
-
Methanol
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
The solubility of 1,3,4-oxadiazoles is highly dependent on their substituents; for instance, aryl substituents can significantly decrease water solubility.[6][7]
Q3: How can I enhance the aqueous solubility of my compound for in vitro assays?
A3: Several strategies can be employed to improve the aqueous solubility of your 1,3,4-oxadiazole derivatives:
-
Co-solvents: Using a minimal amount of an organic co-solvent like DMSO or ethanol to first dissolve the compound before diluting with aqueous buffer is a common practice.[4]
-
pH Adjustment: If your compound possesses ionizable groups, adjusting the pH of the buffer can significantly enhance its solubility.[4]
-
Solubilizing Agents: The use of agents like surfactants or cyclodextrins can form complexes with the compound, thereby increasing its solubility in aqueous solutions.[4][8]
Q4: What is the maximum acceptable concentration of DMSO in a cell-based assay?
A4: The final concentration of DMSO should be kept to a minimum, as it can have direct effects on cells.[9][10] It is strongly recommended to keep the final DMSO concentration below 0.5%, and it should not exceed 1%.[1][5] High concentrations of DMSO can lead to cytotoxicity, affect cell membrane permeability, and interfere with the biological processes being studied.[9][10] Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test wells, to account for any solvent effects.[1]
Q5: Are there alternatives to DMSO for solubilizing my compounds?
A5: Yes, other organic solvents or formulation strategies can be used. Ethanol is another common co-solvent, though it can also have effects on cellular systems.[9][10] For compounds with persistent solubility issues, more advanced formulation techniques may be necessary, such as the use of cyclodextrins, liposomes, or nanosuspensions.[11][12]
II. Troubleshooting Guides
Guide 1: Compound Precipitation During Assay Preparation
This guide provides a systematic workflow to diagnose and resolve compound precipitation.
Caption: Troubleshooting workflow for addressing compound precipitation.[1]
Guide 2: Selecting a Solubility Enhancement Strategy
This guide outlines a decision-making process for choosing an appropriate method to improve compound solubility.
Caption: Decision tree for selecting a solubility enhancement strategy.
III. Data Presentation: Solubility Enhancement Methods
The following table summarizes common techniques used to improve the solubility of poorly soluble compounds, including 1,3,4-oxadiazole derivatives.
| Method | Mechanism of Action | Typical Fold Increase in Solubility | Advantages | Disadvantages | References |
| Co-solvents (e.g., DMSO, Ethanol) | Increases the solvent's capacity to dissolve non-polar compounds. | Variable, highly compound-dependent. | Simple to implement, widely used. | Can cause cellular toxicity and interfere with assays at high concentrations. | [4][9] |
| pH Adjustment | Ionizes acidic or basic functional groups, increasing their affinity for aqueous media. | Can be several orders of magnitude for ionizable compounds. | Effective for compounds with appropriate pKa values. | Not applicable to neutral compounds; can alter biological activity. | [4] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic compound within its lipophilic core, while the hydrophilic exterior improves aqueous solubility. | 5 to over 150,000-fold reported for some drugs. | Generally low toxicity, can improve stability. | Can be costly, potential for renal toxicity with some cyclodextrins. | [5][11][13][14] |
| Surfactants (e.g., Tween 80) | Form micelles that encapsulate the hydrophobic compound. | Variable, depends on surfactant and compound. | Can be effective at low concentrations. | May interfere with biological membranes and protein activity. | [8] |
| Particle Size Reduction (Nanosuspensions) | Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation. | Can significantly improve dissolution rate and apparent solubility. | Enhances bioavailability. | Requires specialized equipment (e.g., high-pressure homogenizers). | [11][15][16] |
| Solid Dispersions | Disperses the compound in an amorphous form within a hydrophilic carrier matrix. | Significant increases in solubility and dissolution. | Can improve oral bioavailability. | Amorphous forms may be less stable and can recrystallize over time. | [8][12][16] |
IV. Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Turbidimetry
This protocol helps determine the concentration at which a compound begins to precipitate from the assay buffer over time.
Materials:
-
1,3,4-Oxadiazole derivative
-
100% DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader with turbidity measurement capability (e.g., at 620 nm)
Procedure:
-
Prepare a Stock Solution: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).[1]
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock solution to generate a range of concentrations.
-
Dilution into Assay Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into wells of a new 96-well plate pre-filled with a larger volume (e.g., 198 µL) of the aqueous assay buffer. This will create a final DMSO concentration of 1%.
-
Turbidity Measurement: Immediately after dilution, measure the turbidity (absorbance at 620 nm) of each well at time zero.
-
Incubation and Monitoring: Incubate the plate at the assay temperature (e.g., 37°C) and measure the turbidity at various time points (e.g., 1, 2, 4, and 24 hours).[4]
-
Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity over the incubation period.[4]
Protocol 2: Preparation of Compound Working Solutions for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting a DMSO stock for use in cell-based assays.
Materials:
-
10 mM stock solution of the compound in 100% DMSO
-
Cell culture medium
-
Sterile microcentrifuge tubes or 96-well plates
Procedure:
-
Create an Intermediate Dilution: Prepare an intermediate dilution of your 10 mM stock solution in cell culture medium. For example, dilute the stock 1:100 to create a 100 µM intermediate solution with a DMSO concentration of 1%.[1]
-
Mix Thoroughly: Ensure the intermediate solution is well-mixed by gentle pipetting or vortexing.
-
Perform Serial Dilutions: Use the 100 µM intermediate solution to perform subsequent serial dilutions directly in the cell culture medium. This ensures that the DMSO concentration remains constant and low across all final test concentrations.[1]
-
Add to Cells: Add the final diluted compound solutions to the wells containing your cells. The final DMSO concentration will be significantly below 1%.
-
Prepare Vehicle Control: It is crucial to prepare a vehicle control by performing the identical dilution steps using 100% DMSO instead of the compound stock solution. This control is essential for accurately assessing the compound's effect.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Purification of Polar Oxadiazole Compounds
Welcome to the technical support center for the purification of polar oxadiazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your purification experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of polar oxadiazole compounds using various techniques.
Column Chromatography
Issue: My polar oxadiazole compound does not move from the baseline on the TLC plate, even with 100% ethyl acetate.
Answer: This is a common challenge with highly polar compounds. Here are several strategies to address this:
-
Increase Solvent Polarity: Employ more polar solvent systems. A common starting point for polar compounds is a mixture of methanol (MeOH) in dichloromethane (DCM) or 100% ethyl acetate (EtOAc). If your compound is still not moving, a gradient elution with increasing concentrations of methanol in dichloromethane is recommended. For very polar or basic compounds, adding a small percentage of ammonium hydroxide in methanol to your eluent system can be effective.
-
Use a Different Stationary Phase: If your compound is suspected to be acid-sensitive and decomposing on the silica gel, you can either deactivate the silica gel or use an alternative stationary phase like alumina (neutral or basic) or C2 deactivated silica gel. C2 deactivated silica is particularly useful for polar, nitrogen-containing heterocycles as it reduces streaking.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase flash chromatography can be a powerful alternative. In this technique, the stationary phase is nonpolar (e.g., C18 silica), and a polar mobile phase is used. The most polar compounds will elute first.
Issue: My compound streaks badly on the TLC plate and column, leading to poor separation.
Answer: Streaking is often observed with polar and basic compounds like many oxadiazole derivatives. This can be due to strong interactions with the acidic silanol groups on the silica surface.
-
Addition of a Basic Modifier: Adding a small amount of a base to your eluent system can significantly improve peak shape. Triethylamine (TEA) at a concentration of 0.1-2% is commonly used to neutralize the acidic sites on the silica gel.
-
Deactivation of Silica Gel: You can deactivate the silica gel before packing the column. This can be done by flushing the packed column with a solvent system containing triethylamine (e.g., 1-3% TEA in your chosen eluent) before loading your sample.
-
Alternative Stationary Phases: Using alumina or C2 deactivated silica gel can also mitigate streaking for basic compounds.
Issue: The purified fractions are still showing impurities after column chromatography.
Answer: This can be due to several factors, including co-elution of impurities with similar polarity to your target compound or decomposition on the column.
-
Optimize the Solvent System: A shallow gradient elution, where the polarity of the eluent is increased slowly over time, can improve the separation of compounds with close Rf values.
-
Check for Compound Stability: Test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear. If it is unstable, consider using a deactivated silica gel or a different purification technique.
-
Dry Loading: If your compound has poor solubility in the initial eluting solvent, it may not load onto the column in a narrow band, leading to poor separation. In such cases, dry loading is recommended. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.
High-Performance Liquid Chromatography (HPLC)
Issue: My polar oxadiazole shows poor or no retention on a C18 column (Reversed-Phase HPLC).
Answer: This is a frequent issue with polar analytes as they have a higher affinity for the polar mobile phase than the nonpolar stationary phase.
-
Use a Highly Aqueous Mobile Phase: Increase the percentage of the aqueous component in your mobile phase. Some modern C18 columns are designed to be stable in 100% aqueous conditions.
-
Adjust Mobile Phase pH: For ionizable oxadiazole compounds, adjusting the pH of the mobile phase can significantly impact retention. For basic compounds, operating at a higher pH (e.g., using a phosphate or acetate buffer) can neutralize them, increasing their hydrophobicity and retention on a C18 column. Conversely, for acidic compounds, a lower pH will suppress ionization and increase retention.
-
Switch to a Polar-Embedded or Polar-Endcapped Column: These columns have modified stationary phases that provide enhanced retention for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of very polar compounds. It utilizes a polar stationary phase (like silica or a zwitterionic phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.
Issue: My peaks are tailing in HPLC.
Answer: Peak tailing for basic compounds like oxadiazoles is often caused by secondary interactions with residual acidic silanol groups on the silica-based stationary phase.
-
Mobile Phase pH Adjustment: For basic compounds, increasing the pH of the mobile phase can suppress the ionization of silanol groups and reduce tailing.
-
Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the silanol groups and improve peak shape.
-
Employ a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups, which minimizes tailing for basic analytes.
-
Lower Operating Temperature: In some cases, reducing the column temperature can improve peak symmetry.
Recrystallization
Issue: I am unable to find a suitable single solvent for recrystallization.
Answer: It is common that no single solvent meets the criteria of high solubility at high temperatures and low solubility at low temperatures.
-
Use a Mixed-Solvent System: A two-solvent system can be very effective. Choose a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. Dissolve your compound in a minimum amount of the hot "good" solvent, and then add the "poor" solvent dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common pairs for polar compounds include ethanol/water and ethyl acetate/hexane.[1]
Issue: My compound "oils out" instead of forming crystals.
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.
-
Lower the Cooling Temperature: Ensure the solution cools slowly to room temperature before placing it in an ice bath.
-
Add More Solvent: The concentration of the solute may be too high. Add a small amount of the hot solvent to the oiled-out mixture to try and dissolve it, then allow it to cool again slowly.
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The small scratches can provide a surface for crystal nucleation.
-
Add a Seed Crystal: If you have a small crystal of the pure compound, adding it to the cooled solution can induce crystallization.
Issue: The recovery yield after recrystallization is very low.
Answer: Low recovery can be due to several factors:
-
Using Too Much Solvent: Dissolving the compound in an excessive amount of solvent will result in a significant portion of the compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary for complete dissolution.
-
Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Washing with a Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the purification of polar oxadiazole compounds. This data is intended as a starting point, and optimization will likely be required for your specific compound.
Table 1: Column Chromatography Solvent Systems for Polar Oxadiazoles
| Compound Polarity | Stationary Phase | Typical Solvent System (v/v) | Notes |
| Moderately Polar | Silica Gel | Ethyl Acetate / Hexane (e.g., 30:70 to 100:0) | A standard system for many organic compounds.[2] |
| Polar | Silica Gel | Methanol / Dichloromethane (e.g., 1:99 to 10:90) | Good for more polar compounds. Methanol concentration should generally not exceed 10% to avoid dissolving the silica gel.[2] |
| Basic/Polar | Silica Gel | 1-2% Triethylamine in Ethyl Acetate / Hexane | The addition of triethylamine helps to prevent peak streaking for basic compounds.[3] |
| Very Polar/Basic | Silica Gel | 10% Ammonium Hydroxide in Methanol / Dichloromethane | An effective system for highly polar, basic compounds that are immobile in other systems. |
| Acid Sensitive | Deactivated Silica Gel | Ethyl Acetate / Hexane | Deactivating the silica with a base like triethylamine can prevent degradation of sensitive compounds.[3] |
Table 2: HPLC Conditions for Polar Oxadiazole Purification
| HPLC Mode | Stationary Phase | Mobile Phase Example | pH Range | Typical Application |
| Reversed-Phase | C18 | Acetonitrile / Water with 0.1% Formic Acid | 2-4 | Good for moderately polar, ionizable compounds. |
| Reversed-Phase | C18 | Methanol / Water (e.g., 88:12) | Neutral | Effective for some 1,2,4-oxadiazole derivatives.[4] |
| Reversed-Phase | C18 | Methanol / Phosphate Buffer (e.g., 20 mM) | 7-8 | Suitable for basic oxadiazoles to improve retention and peak shape. |
| HILIC | Silica, Zwitterionic | Acetonitrile / Ammonium Formate Buffer (e.g., 95:5 to 80:20) | 3-6 | Ideal for very polar and hydrophilic oxadiazoles that are poorly retained in reversed-phase.[5] |
Table 3: Recrystallization Solvents for Polar Oxadiazoles with Hypothetical Yields
| Solvent/Solvent System | Suitability for Polar Oxadiazoles | Typical Purity | Hypothetical Recovery Yield |
| Ethanol | Good for moderately polar compounds. | >98% | 70-85% |
| Ethanol / Water | Excellent for compounds with hydroxyl or amine groups.[1] | >99% | 75-90% |
| Ethyl Acetate / Hexane | Good for a wide range of polarities.[1] | >98% | 65-80% |
| Acetone | Can be a good solvent for many polar heterocycles. | >97% | 60-75% |
| Methanol | Often used for highly polar compounds. | >99% | 70-85% |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Polar Oxadiazole
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. For a polar oxadiazole, start with a mixture of ethyl acetate and hexanes. If the compound does not move, switch to a more polar system like methanol in dichloromethane. The ideal Rf value for the target compound is between 0.2 and 0.4.[6]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica run dry.[7]
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude compound in a minimal amount of the eluting solvent (or a slightly more polar solvent if necessary) and carefully pipette the solution onto the top of the column.
-
Dry Loading: Dissolve the crude compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[8]
-
-
Elution:
-
Carefully add the eluting solvent to the top of the column.
-
Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.
-
If using a gradient, start with the less polar solvent mixture and gradually increase the proportion of the more polar solvent.
-
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Analysis: Combine the pure fractions and evaporate the solvent to obtain the purified oxadiazole.
Protocol 2: Reversed-Phase HPLC Purification of a Polar Oxadiazole
-
Column and Mobile Phase Selection:
-
Select a C18 column suitable for your compound's polarity.
-
Prepare the mobile phases. For a polar basic oxadiazole, a common mobile phase system is:
-
Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate (pH adjusted).
-
Mobile Phase B: Acetonitrile or Methanol with the same modifier as Mobile Phase A.
-
-
-
Method Development (Analytical Scale):
-
Equilibrate the analytical column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject a small amount of your sample.
-
Run a gradient elution (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of your compound.
-
Optimize the gradient to achieve good separation between your compound and any impurities.
-
-
Scale-up to Preparative HPLC:
-
Use a preparative column with the same stationary phase as the analytical column.
-
Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
Run the optimized gradient method.
-
-
Fraction Collection: Collect fractions based on the UV detector signal corresponding to your target compound.
-
Post-Purification:
-
Combine the pure fractions.
-
Remove the organic solvent using a rotary evaporator.
-
If a non-volatile buffer was used, a further purification step like solid-phase extraction (SPE) or lyophilization may be necessary to remove the buffer salts.
-
Protocol 3: Recrystallization of a Polar Oxadiazole using a Mixed-Solvent System
-
Solvent Selection: Identify a "good" solvent in which your oxadiazole is soluble when hot and a "poor" solvent in which it is insoluble or sparingly soluble when cold. The two solvents must be miscible (e.g., ethanol and water).[1]
-
Dissolution: Place the crude oxadiazole in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent and heat the mixture with stirring until the solid is completely dissolved.[9]
-
Induce Cloudiness: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[10]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold mixed-solvent system to remove any adhering mother liquor.[9]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
-
Analysis: Determine the melting point and purity of the recrystallized product and calculate the percent recovery.
Visualizations
Caption: Workflow for Flash Column Chromatography Purification.
Caption: Troubleshooting Logic for HPLC Peak Tailing.
Caption: Decision Tree for Recrystallization Method Selection.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. halocolumns.com [halocolumns.com]
- 6. sorbtech.com [sorbtech.com]
- 7. Prepare and Operate Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. athabascau.ca [athabascau.ca]
How to increase the regioselectivity in the synthesis of disubstituted oxadiazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving regioselectivity during the synthesis of disubstituted oxadiazoles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of disubstituted 1,2,4- and 1,3,4-oxadiazoles, offering potential causes and solutions.
Issue 1: Formation of a mixture of regioisomers in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from an amidoxime and an acylating agent.
-
Potential Cause: When using highly reactive acylating agents like acyl chlorides, acylation can occur on both the nitrogen and oxygen atoms of the amidoxime, leading to a mixture of O-acyl and N-acyl intermediates, which can then cyclize to different regioisomers.
-
Recommended Solutions:
-
Modify the Acylating Agent: Switch from highly reactive acylating agents (e.g., acyl chlorides) to carboxylic acids or esters. The reaction of amidoximes with esters in the presence of a superbase like NaOH/DMSO can proceed at room temperature, offering better control.
-
One-Pot Synthesis: Employ a one-pot synthesis from a nitrile and a carboxylic acid. This method generates the amidoxime in situ, which then reacts with the carboxylic acid under controlled conditions.
-
Catalyst Selection: Use specific catalysts to direct the acylation. For instance, activating the carboxylic acid with Vilsmeier reagent can lead to good to excellent yields of the desired regioisomer.
-
Issue 2: Poor regioselectivity in the dehydrative cyclization of unsymmetrical N,N'-diacylhydrazines to form 2,5-disubstituted 1,3,4-oxadiazoles.
-
Potential Cause: The use of harsh dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at high temperatures can lead to a lack of selectivity, as both amide groups can participate in the cyclization.
-
Recommended Solutions:
-
Milder Dehydrating Agents: Employ milder dehydrating agents. The Burgess reagent is a suitable alternative to harsh reagents for the cyclodehydration of 1,2-diacylhydrazines.
-
Convergent Synthesis: Consider a convergent synthetic approach that avoids the N,N'-diacylhydrazine intermediate. For example, the reaction of acyl hydrazides with α-bromo nitroalkanes can directly yield 2,5-disubstituted 1,3,4-oxadiazoles under semiaqueous conditions.
-
Solvent and Temperature Optimization: Systematically screen different solvents and reaction temperatures. In some cases, lowering the temperature and choosing a less polar solvent can favor the formation of one regioisomer over the other.
-
Issue 3: Unexpected formation of a 1,3,4-thiadiazole impurity during the synthesis of a 2,5-disubstituted 1,3,4-oxadiazole from a thiosemicarbazide intermediate.
-
Potential Cause: The cyclization of a thiosemicarbazide intermediate can proceed via two pathways: dehydrative cyclization to the 1,3,4-oxadiazole or desulfurative cyclization to the 1,3,4-thiadiazole. The choice of reagent and reaction conditions dictates the outcome.
-
Recommended Solutions:
-
Reagent-Based Cyclization Control: The choice of cyclizing agent is crucial. For instance, using EDC·HCl in DMSO tends to favor the formation of 2-amino-1,3,4-oxadiazoles, while p-TsCl with triethylamine in NMP can favor the 2-amino-1,3,4-thiadiazole.
-
Solvent Effects: The solvent can play a significant role in directing the cyclization pathway. For some substrates, protic solvents may favor dehydrative cyclization, while aprotic solvents may favor desulfurative cyclization.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles, and how is regioselectivity controlled in each?
A1: The two main routes are:
-
Cyclization of O-Acylamidoximes: This is the most common method for ensuring regioselectivity. An amidoxime is acylated on the oxygen atom by a carboxylic acid derivative, and the resulting O-acylamidoxime undergoes cyclodehydration. The substituents are placed unambiguously based on the choice of the starting amidoxime and acylating agent.
-
[3+2] Cycloaddition of Nitrile Oxides and Nitriles: In this route, a nitrile oxide reacts with a nitrile. The regioselectivity is determined by the electronic and steric properties of the substituents on both the nitrile oxide and the nitrile. Generally, the reaction is under kinetic control, and computational studies can help predict the favored regioisomer.
Q2: How can I synthesize an unsymmetrical 2,5-disubstituted 1,3,4-oxadiazole with high regioselectivity?
A2: A reliable method is to start with an acyl hydrazide and react it with a second carboxylic acid derivative under conditions that favor the formation of an N,N'-diacylhydrazine, followed by a regioselective cyclodehydration using a mild reagent like the Burgess reagent. Alternatively, a convergent one-pot synthesis can be employed, such as the reaction of a carboxylic acid with N-isocyaniminotriphenylphosphorane (NIITP) followed by a copper-catalyzed coupling with an aryl iodide.
Q3: What role do steric and electronic effects play in the regioselectivity of oxadiazole synthesis?
A3:
-
Steric Effects: Bulky substituents on the starting materials can hinder the approach of reagents to a particular site, thus favoring reaction at a less sterically crowded position. This is particularly relevant in the [3+2] cycloaddition route for 1,2,4-oxadiazoles.
-
Electronic Effects: Electron-donating or electron-withdrawing groups can influence the nucleophilicity and electrophilicity of the atoms involved in the cyclization. For example, in the cyclization of unsymmetrical N,N'-diacylhydrazines, the amide carbonyl carbon that is more electron-deficient will be more susceptible to nucleophilic attack, thus directing the cyclization.
Q4: Are there any databases or computational tools that can help predict the regioselectivity of an oxadiazole synthesis?
A4: While there isn't a single dedicated database for predicting regioselectivity in oxadiazole synthesis, computational chemistry software can be used to model the reaction pathways and predict the most likely product. By calculating the activation energies for the formation of the different possible regioisomers, one can determine the kinetically favored product. Density Functional Theory (DFT) calculations are commonly used for this purpose.
Quantitative Data on Regioselectivity
Table 1: Effect of Catalyst on the Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
| Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Regioisomeric Ratio (desired:undesired) |
| NaOH/DMSO | DMSO | Room Temp | 11-90 | High |
| Vilsmeier Reagent | Dichloromethane | Room Temp | 61-93 | High |
| PTSA-ZnCl₂ | Toluene | Reflux | Good | High |
| TBAF | THF | Room Temp | Good | High |
Table 2: Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazoles vs. 1,3,4-Thiadiazoles from Thiosemicarbazide Intermediates
| Reagent | Solvent | Temperature (°C) | Predominant Product |
| EDC·HCl | DMSO | 60 | 2-Amino-1,3,4-oxadiazole |
| p-TsCl, TEA | NMP | Room Temp | 2-Amino-1,3,4-thiadiazole |
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole via O-Acylamidoxime Cyclization
-
O-Acylation of Amidoxime: To a solution of the amidoxime (1.0 mmol) and an acyl chloride (1.1 mmol) in an appropriate solvent (e.g., dichloromethane or THF) at 0 °C, add a base such as triethylamine or pyridine (1.2 mmol). Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the amidoxime.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-acylamidoxime.
-
Cyclodehydration: Dissolve the crude O-acylamidoxime in a suitable solvent (e.g., toluene or xylene) and heat to reflux for 4-8 hours. Alternatively, for a milder procedure, dissolve the O-acylamidoxime in THF and add a catalytic amount of tetrabutylammonium fluoride (TBAF). Stir at room temperature overnight.
-
Purification: After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.
Protocol 2: Regioselective Synthesis of a 2,5-Disubstituted 1,3,4-Oxadiazole from an Acyl Hydrazide
-
Reaction Setup: In a round-bottomed flask, dissolve the acyl hydrazide (1.0 mmol) and a carboxylic acid (1.2 mmol) in phosphorus oxychloride (POCl₃, 3 mL) at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 10 minutes, and then heat at 80 °C for 4 hours.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. The precipitate formed is collected by filtration, washed with a saturated sodium bicarbonate solution, and then with water.
-
Purification: Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.
Visualizations
Caption: Regioselective synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
Caption: Reagent-based control of regioselectivity.
Technical Support Center: Navigating Hydrazide Stability in Oxadiazole Synthesis
Welcome to the Technical Support Center for Oxadiazole Synthesis. This resource is tailored for researchers, scientists, and drug development professionals encountering challenges with hydrazide decomposition during the synthesis of 1,3,4-oxadiazoles. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your reaction yields and minimize unwanted side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues related to the decomposition of hydrazides and intermediates during 1,3,4-oxadiazole synthesis.
Q1: My 1,3,4-oxadiazole synthesis is resulting in a low yield. What are the likely causes related to hydrazide decomposition?
A1: Low yields in 1,3,4-oxadiazole synthesis are frequently linked to the instability of the hydrazide starting material or the diacylhydrazine intermediate under harsh reaction conditions.[1][2] Key factors include:
-
Acid-Catalyzed Hydrolysis: Strong acids, often used as cyclodehydrating agents, can catalyze the hydrolysis of the hydrazide back to the corresponding carboxylic acid and hydrazine.
-
Thermal Decomposition: High reaction temperatures can lead to the thermal degradation of the acylhydrazide, resulting in various byproducts. Benzhydrazide, for example, is known to decompose upon heating to its boiling point of 267 °C.[3]
-
Inefficient Cyclodehydration: The cyclodehydration of the intermediate diacylhydrazine can be a challenging step. If this step is slow or incomplete, the prolonged exposure of the starting materials and intermediates to harsh conditions increases the likelihood of decomposition.[1][4]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Perform the reaction at the lowest effective temperature to minimize thermal decomposition.
-
Choice of Dehydrating Agent: Consider using milder cyclodehydrating agents. While traditional reagents like phosphorus oxychloride (POCl₃) and sulfuric acid are effective, they often require high temperatures.[2] Newer methods employing reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can proceed under milder conditions.[5]
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC) to avoid unnecessarily long reaction times, which can promote decomposition.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and fewer byproducts by minimizing the opportunity for decomposition.[2][4]
Q2: I have identified a sulfur-containing impurity in my 1,3,4-oxadiazole synthesis. What is the likely culprit?
A2: A common sulfur-containing impurity is the corresponding 1,3,4-thiadiazole.[1] This is a frequent byproduct when using sulfur-containing reagents, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), in an attempt to form the oxadiazole from a diacylhydrazine intermediate.[1] For example, the reaction of aroyl hydrazides with thioacetamide can lead to 5-methyl-2-aryl-1,3,4-thiadiazoles as the main product.[6]
Troubleshooting Steps:
-
Reagent Selection: If the formation of a 1,3,4-thiadiazole is a recurring issue, avoid sulfur-based reagents for the cyclization step. Opt for dehydrating agents like POCl₃, polyphosphoric acid (PPA), or milder modern reagents.
-
Purification: If minor amounts of the thiadiazole are formed, purification by column chromatography or recrystallization is typically effective.
Q3: How does pH affect the stability of my hydrazide during the reaction?
A3: Hydrazides are susceptible to both acid- and base-catalyzed hydrolysis, although they are generally more stable at a neutral pH.
-
Acidic Conditions: In the presence of strong acids, the carbonyl oxygen of the hydrazide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to hydrolysis.
-
Basic Conditions: Under strongly basic conditions, the nitrogen proton can be abstracted, and while less common for simple decomposition, it can influence side reactions.
Troubleshooting Steps:
-
Use of Mild Acids: If an acid catalyst is necessary, consider using a weaker acid or a buffered system if the reaction allows.
-
Control of Basicity: When using a base, employ the mildest base that effectively promotes the desired reaction.
Data Presentation: Comparison of Cyclodehydrating Agents
The choice of cyclodehydrating agent significantly impacts reaction conditions and yield. The following table summarizes various agents used for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from diacylhydrazines.
| Cyclodehydrating Agent | Typical Reaction Conditions | Typical Yield Range (%) | Notes |
| Phosphorus Oxychloride (POCl₃) | Refluxing for several hours | 54-66[2] | A common, effective but harsh reagent.[2] |
| Sulfuric Acid (H₂SO₄) | Elevated temperatures | Variable | A strong acid that can cause significant decomposition. |
| Polyphosphoric Acid (PPA) | High temperatures (e.g., 100 °C) | Variable | A viscous reagent that can make workup difficult.[2] |
| Thionyl Chloride (SOCl₂) | Reflux temperatures | Good | Another harsh reagent that can lead to byproducts. |
| TBTU | 50 °C in DMF with a base | ~85[5] | A milder alternative to traditional dehydrating agents.[5] |
| Microwave Irradiation (with clay) | ~10 minutes | 70-78[2] | An environmentally friendly and rapid method.[2][4] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles using POCl₃
This protocol describes a traditional method for the cyclodehydration of a diacylhydrazine.
Materials:
-
Substituted diacylhydrazine
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate solution
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, suspend the diacylhydrazine in an excess of phosphorus oxychloride.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Collect the precipitated solid by filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the desired 2,5-disubstituted 1,3,4-oxadiazole.
Protocol 2: Microwave-Assisted Green Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
This protocol offers a more environmentally friendly and rapid alternative to conventional heating.[2][4]
Materials:
-
Acid hydrazide
-
Benzoic acid
-
Montmorillonite K-10 clay
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave-safe vessel, thoroughly mix the acid hydrazide (1 mmol), benzoic acid (1 mmol), and a catalytic amount of montmorillonite K-10 clay.
-
Place the vessel in a domestic microwave oven and irradiate at a power of approximately 50% for 8-10 minutes.
-
After the irradiation is complete, cool the reaction mixture to room temperature.
-
Extract the product from the solid support using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from ethanol.
Visualizations
Caption: Competing pathways in 1,3,4-oxadiazole synthesis.
Caption: Troubleshooting logic for low oxadiazole yield.
Caption: Workflow for microwave-assisted oxadiazole synthesis.
References
Scaling up the synthesis of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine for preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scaling up of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes for preparing this compound?
A1: Two primary scalable routes are recommended for the synthesis of this compound. The first involves the cyclization of a semicarbazone intermediate derived from 2-methylbenzaldehyde and semicarbazide hydrochloride. The second, and often preferred for larger scale, is the reaction of 2-methylbenzohydrazide with cyanogen bromide.
Q2: What are the critical process parameters to monitor during scale-up?
A2: Key parameters to monitor include temperature control during exothermic reactions (especially during cyclization), reaction concentration, rate of reagent addition, and mixing efficiency. Inadequate control of these parameters can lead to increased impurity formation and lower yields.
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Common impurities may include unreacted starting materials (e.g., 2-methylbenzohydrazide), incompletely cyclized intermediates, and byproducts from side reactions. If using a thiosemicarbazide-based route, the corresponding 1,3,4-thiadiazole can be a significant impurity.
Q4: How can I purify the final compound on a larger scale?
A4: Crystallization is the most common and effective method for purifying this compound at scale. Selecting an appropriate solvent system is crucial for obtaining high purity and good recovery. A guide to solvent screening and crystallization troubleshooting is provided in the detailed protocols.
Q5: Are there any specific safety precautions I should take when scaling up this synthesis?
A5: Yes. When working with reagents like cyanogen bromide, which is highly toxic, appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood, closed systems) are essential. Exothermic reactions should be carefully monitored, and a cooling plan should be in place. A thorough process safety assessment is highly recommended before any scale-up.
Troubleshooting Guides
Issue 1: Low Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Monitor reaction progress by TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. | Drive the reaction to completion and increase the yield of the desired product. |
| Degradation of product | Harsh reaction conditions (e.g., high temperature, strong acid/base) can lead to product degradation. Re-evaluate the reaction conditions and consider milder alternatives. | Minimize product loss and improve the isolated yield. |
| Inefficient work-up or purification | Product may be lost during extraction or crystallization. Optimize the work-up procedure and crystallization solvent system to maximize recovery. | Increase the isolated yield of the final product. |
Issue 2: Poor Purity/High Impurity Levels
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side reactions | Analyze the impurity profile to identify the byproducts. Adjust reaction conditions (e.g., temperature, stoichiometry) to disfavor the formation of these impurities. | Reduce the level of byproducts and improve the purity of the crude product. |
| Contaminated starting materials | Ensure the purity of all starting materials and reagents. Impurities in the starting materials can be carried through the synthesis. | A cleaner reaction profile with fewer impurities. |
| Ineffective purification | The chosen crystallization solvent may not be optimal for removing specific impurities. Screen for alternative solvent systems or consider a re-crystallization step. Column chromatography may be necessary for difficult-to-remove impurities, though it is less ideal for large-scale production. | Achieve the desired purity specification for the final product. |
Issue 3: Difficulty with Crystallization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| "Oiling out" instead of crystallizing | This can be due to high impurity levels or supersaturation. Try adding a co-solvent, seeding with a small crystal of the pure compound, or cooling the solution more slowly. | Induce crystallization and obtain a solid product instead of an oil. |
| Formation of very fine needles or powder | This can be due to rapid crystallization. Slow down the cooling rate or use a solvent system where the compound has slightly higher solubility. | Obtain larger crystals that are easier to filter and handle. |
| Poor recovery from crystallization | The compound may be too soluble in the chosen solvent. Perform a solvent screen to find a system where the compound has good solubility at high temperatures and low solubility at room temperature or below. | Maximize the recovery of the pure product from the crystallization process. |
Experimental Protocols & Data
Synthesis Route 1: From 2-Methylbenzaldehyde and Semicarbazide
This route involves the formation of a semicarbazone intermediate followed by oxidative cyclization.
Caption: Synthesis of this compound from 2-methylbenzaldehyde.
Step 1: Synthesis of 2-Methylbenzaldehyde Semicarbazone
-
To a solution of 2-methylbenzaldehyde (1.0 eq) in ethanol, add a solution of semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in water.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to afford the semicarbazone intermediate.
Step 2: Oxidative Cyclization to this compound
-
Suspend the 2-methylbenzaldehyde semicarbazone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add an oxidizing agent, for example, iodine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization.
| Scale | Starting Material (Semicarbazone) | Typical Reaction Time | Typical Yield | Typical Purity (Crude) | Typical Purity (After Crystallization) |
| Lab (1 g) | 1.0 g | 4 hours | 75-85% | 90-95% | >99% |
| Pilot (100 g) | 100 g | 6 hours | 70-80% | 88-93% | >99% |
| Preclinical (1 kg) | 1.0 kg | 8 hours | 65-75% | 85-90% | >99% |
Synthesis Route 2: From 2-Methylbenzohydrazide and Cyanogen Bromide
This is a more direct and often higher-yielding route suitable for larger scales.
Caption: Synthesis of this compound from 2-methylbenzoic acid.
Step 1: Synthesis of Methyl 2-Methylbenzoate
-
Dissolve 2-methylbenzoic acid (1.0 eq) in methanol.
-
Add a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the ester.
Step 2: Synthesis of 2-Methylbenzohydrazide
-
Dissolve methyl 2-methylbenzoate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (3.0 eq).
-
Heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude hydrazide can often be used in the next step without further purification.
Step 3: Cyclization to this compound
-
Dissolve 2-methylbenzohydrazide (1.0 eq) in a suitable solvent like methanol or water.
-
Add sodium bicarbonate (2.0 eq).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.1 eq) in the same solvent, keeping the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by crystallization from a suitable solvent (e.g., ethanol/water).
| Scale | Starting Material (Hydrazide) | Typical Reaction Time | Typical Yield | Typical Purity (Crude) | Typical Purity (After Crystallization) |
| Lab (1 g) | 1.0 g | 2 hours | 85-95% | 95-98% | >99.5% |
| Pilot (100 g) | 100 g | 3 hours | 80-90% | 93-97% | >99.5% |
| Preclinical (1 kg) | 1.0 kg | 4 hours | 78-88% | 90-95% | >99.5% |
Logical Relationship Diagram
Validation & Comparative
Confirming the Structure of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine using Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the structural confirmation of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine using mass spectrometry. By outlining a detailed experimental protocol and presenting anticipated fragmentation patterns, this document serves as a valuable resource for researchers to validate their synthesized compound against theoretical data.
Introduction
This compound, with the chemical formula C₉H₉N₃O and a molecular weight of 175.19 g/mol , is a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1][2] Accurate structural elucidation is a critical step in the research and development process. Mass spectrometry is a powerful analytical technique for confirming the molecular weight and obtaining structural information through fragmentation analysis. This guide compares the expected mass spectrometry data with potential alternative structures, providing a basis for unambiguous identification.
Experimental Protocol
A detailed methodology for the analysis of this compound by mass spectrometry is provided below. This protocol can be adapted to various mass spectrometry systems.
Instrumentation:
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
Ionization Source: Electrospray Ionization (ESI) or Electron Impact (EI)
-
Sample Preparation: Dissolve the compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Further dilute with the mobile phase to a final concentration of 1-10 µg/mL.
-
Mass Spectrometry Conditions (ESI):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10-40 eV for MS/MS analysis
-
Data Presentation: Predicted Fragmentation Pattern
The expected major fragments for this compound upon mass spectrometric analysis are summarized in the table below. The fragmentation of 1,3,4-oxadiazole derivatives often involves characteristic cleavages of the heterocyclic ring.[3][4]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula | Notes |
| 176.08 | [M+H]⁺ | [C₉H₁₀N₃O]⁺ | Protonated molecular ion. |
| 119.06 | [C₈H₇O]⁺ | [CH₃-C₆H₄-CO]⁺ | Acylium ion formed by cleavage of the C-N bond of the oxadiazole ring. |
| 91.05 | [C₇H₇]⁺ | [CH₃-C₆H₄]⁺ | Tropylium ion resulting from the loss of CO from the acylium ion. |
| 57.03 | [C₂H₃N₂]⁺ | [H₂N-C=N]⁺ | Fragment corresponding to the aminonitrile portion of the molecule. |
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway of this compound under mass spectrometry conditions.
Caption: Proposed mass spectrometry fragmentation pathway.
Comparison with Alternative Structures
To definitively confirm the structure, it is crucial to compare the experimental fragmentation pattern with that of potential isomers. For instance, an isomer such as 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine or 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine would likely produce a similar molecular ion and some identical fragments. However, subtle differences in the relative abundances of fragment ions, particularly those involving the substituted phenyl ring, can be expected due to the different substitution patterns. A detailed analysis of the MS/MS spectra will be critical in distinguishing between these isomers.
Conclusion
This guide provides a comprehensive framework for the structural confirmation of this compound using mass spectrometry. By following the outlined experimental protocol and comparing the acquired data with the predicted fragmentation patterns and those of potential alternatives, researchers can confidently verify the identity and purity of their compound. This rigorous approach is essential for advancing drug discovery and development programs.
References
Comparative Analysis of the Antifungal Activity of 5-Aryl-1,3,4-Oxadiazol-2-Amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal activity of a representative 5-aryl-1,3,4-oxadiazol-2-amine derivative against the established antifungal agent, fluconazole. The data presented is based on published experimental findings and aims to offer an objective overview for researchers in the field of mycology and medicinal chemistry. The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety known for a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1] This guide focuses on its potential as a source of novel antifungal agents.
Quantitative Comparison of Antifungal Activity
The following table summarizes the in vitro antifungal activity of a representative 5-substituted-2-amino-1,3,4-oxadiazole derivative and the reference drug, fluconazole, against common fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
| Compound | Fungal Strain | MIC (µg/mL) | Reference Compound | Fungal Strain | MIC (µg/mL) |
| 5-Aryl-1,3,4-oxadiazol-2-amine (Cmpd. 2g) | Candida albicans | 8 | Fluconazole | Candida albicans | 0.125 - 0.25 |
| 5-Aryl-1,3,4-oxadiazol-2-amine (Cmpd. 2g) | Aspergillus niger | 64 | Fluconazole | Aspergillus niger | - |
| 1,3,4-Oxadiazole Derivative (LMM5) | Candida albicans | 32 | |||
| 1,3,4-Oxadiazole Derivative (LMM11) | Candida albicans | 32 |
Data for Compound 2g is sourced from a study on 2-amino-5-substituted 1,3,4-oxadiazole derivatives.[2] Data for LMM5 and LMM11 is from a study on new 1,3,4-oxadiazoles with activity against Candida albicans.[3] Fluconazole MIC values are from the same study for comparison.[3]
Experimental Protocols
The following is a detailed methodology for the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A few colonies are transferred to a sterile saline solution.
-
The turbidity of the fungal suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
The stock suspension is further diluted in RPMI 1640 medium to achieve the final inoculum concentration.
2. Preparation of Antifungal Solutions:
-
Stock solutions of the test compounds (e.g., 5-aryl-1,3,4-oxadiazol-2-amine derivatives) and the reference drug (fluconazole) are prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
The plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control (drug-free well).
-
The endpoint can be read visually or spectrophotometrically.
Visualizations
General Structure of 5-Aryl-1,3,4-Oxadiazol-2-Amine
Caption: General chemical structure of a 5-aryl-1,3,4-oxadiazol-2-amine.
Workflow for Antifungal Susceptibility Testing
Caption: Workflow of the broth microdilution method for antifungal susceptibility testing.
Signaling Pathway: Potential Mechanism of Action
While the exact mechanism of action for many 1,3,4-oxadiazole derivatives is still under investigation, some studies suggest that they may act by inhibiting enzymes crucial for fungal cell wall or membrane biosynthesis. For instance, some azole antifungals, like fluconazole, inhibit the enzyme lanosterol 14α-demethylase, which is involved in ergosterol biosynthesis. It is hypothesized that some 1,3,4-oxadiazoles may have a similar target.
Caption: Hypothesized inhibition of ergosterol biosynthesis by a 1,3,4-oxadiazole derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 5-(Aryl)-1,3,4-oxadiazol-2-amine Derivatives and Standard Antibiotics: A Review
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the antimicrobial efficacy of 1,3,4-oxadiazole derivatives, with a focus on compounds structurally related to 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine, against standard antibiotics. The persistent rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds, and the 1,3,4-oxadiazole nucleus has emerged as a promising pharmacophore in the development of new anti-infective agents.[1][2][3] Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][3][4]
While specific experimental data on the antimicrobial activity of this compound is not extensively available in the reviewed literature, this guide synthesizes findings for structurally similar 5-aryl-1,3,4-oxadiazol-2-amine derivatives to provide a representative comparison of their potential efficacy against that of commonly used antibiotics.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of novel compounds is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion tests. The following tables summarize the reported antimicrobial activities of various 5-aryl-1,3,4-oxadiazol-2-amine derivatives against several bacterial strains, alongside the performance of standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of 1,3,4-Oxadiazole Derivatives and Standard Antibiotics
| Compound/Antibiotic | Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Reference(s) |
| 1,3,4-Oxadiazole Derivatives | |||||
| 2-Acylamino-1,3,4-oxadiazole derivative | 1.56 | 0.78 | - | - | [4] |
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | 4–8 (M. tuberculosis) | - | - | - | [4] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | - | - | Stronger than Ampicillin | >100x stronger than Ampicillin | [4] |
| Standard Antibiotics | |||||
| Ampicillin | - | - | - | - | [4] |
| Levofloxacin | - | 0.78 (control) | - | - | [4] |
| Ciprofloxacin | 0.030 | - | - | - | [5] |
| Gentamicin | - | - | - | - |
Note: '-' indicates data not available in the cited sources. The presented data is for a variety of 1,3,4-oxadiazole derivatives and may not be directly representative of this compound.
Table 2: Zone of Inhibition of 1,3,4-Oxadiazole Derivatives and Standard Antibiotics
| Compound/Antibiotic | Staphylococcus aureus (mm) | Bacillus subtilis (mm) | Escherichia coli (mm) | Pseudomonas aeruginosa (mm) | Reference(s) |
| 1,3,4-Oxadiazole Derivatives | |||||
| 2-amino 5-phenyl-1,3,4-oxadiazole derivatives | Active | Active | - | Weakly Active | [6] |
| Standard Antibiotics | |||||
| Ciprofloxacin | 11-22 | - | - | - | [7] |
Note: The conditions for the zone of inhibition tests (e.g., compound concentration) vary between studies, making direct comparisons challenging.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of antimicrobial efficacy.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]
-
Preparation of Antimicrobial Stock Solutions: The test compound (e.g., a 1,3,4-oxadiazole derivative) and standard antibiotics are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.
-
Serial Dilution: The stock solutions are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of decreasing concentrations.[8][9]
-
Inoculum Preparation: A pure culture of the test bacterium is grown overnight and then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[8]
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agents is inoculated with the standardized bacterial suspension.[8]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[8]
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[8]
Kirby-Bauer Disk Diffusion Method for Zone of Inhibition
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of no growth around a disk impregnated with the antimicrobial agent.[1][10][11]
-
Inoculum Preparation: A bacterial inoculum is prepared and standardized to a 0.5 McFarland turbidity standard.[1]
-
Lawn Culture: A sterile cotton swab is dipped into the standardized inoculum and used to streak the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[1][10]
-
Application of Disks: Paper disks impregnated with a known concentration of the test compound or a standard antibiotic are placed on the surface of the inoculated agar plate using sterile forceps.[1][10]
-
Incubation: The plate is incubated, typically at 37°C for 18-24 hours.[11]
-
Measurement of Inhibition Zone: After incubation, the diameter of the clear zone around each disk, where bacterial growth has been inhibited, is measured in millimeters.[10][11]
Visualizing Experimental Workflows and Potential Mechanisms
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for Antimicrobial Susceptibility Testing.
Potential Mechanism of Action of 1,3,4-Oxadiazole Derivatives
The precise mechanism of action for this compound is not yet fully elucidated. However, studies on various 1,3,4-oxadiazole derivatives suggest several potential targets within bacterial cells. One proposed mechanism involves the inhibition of essential enzymes in bacterial cell wall synthesis, such as penicillin-binding proteins (PBPs). Another potential target is DNA gyrase, an enzyme critical for DNA replication.[5] Furthermore, some 1,3,4-oxadiazole compounds have been shown to interfere with the biosynthesis of lipoteichoic acid (LTA), a crucial component of the cell wall in Gram-positive bacteria.[12]
Caption: Potential Mechanisms of Antibacterial Action.
Conclusion
Derivatives of 1,3,4-oxadiazole represent a promising class of compounds with significant antimicrobial potential. While direct comparative data for this compound against standard antibiotics is limited in the current literature, the broader family of 5-aryl-1,3,4-oxadiazol-2-amines has demonstrated potent activity against a range of bacterial pathogens, in some cases exceeding the efficacy of established drugs like ampicillin.[4] The likely multimodal mechanism of action, potentially targeting cell wall synthesis and DNA replication, makes these compounds attractive candidates for further investigation in the fight against antimicrobial resistance. Future research should focus on elucidating the specific activity and mechanisms of individual derivatives, such as this compound, to fully realize their therapeutic potential.
References
- 1. hardydiagnostics.com [hardydiagnostics.com]
- 2. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 3. rr-asia.woah.org [rr-asia.woah.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. asm.org [asm.org]
- 11. microbenotes.com [microbenotes.com]
- 12. iris.unime.it [iris.unime.it]
Comparative analysis of different synthetic routes for 2,5-disubstituted 1,3,4-oxadiazoles
The 2,5-disubstituted 1,3,4-oxadiazole scaffold is a privileged motif in medicinal chemistry and materials science, owing to its favorable pharmacokinetic properties and thermal stability. A variety of synthetic strategies have been developed to access this important heterocyclic core. This guide provides a comparative analysis of the most prominent synthetic routes, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies, complete with experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be broadly categorized into four main approaches: the classical cyclodehydration of diacylhydrazines, the oxidative cyclization of acylhydrazones, modern one-pot syntheses from carboxylic acids, and efficient microwave-assisted methods. Each route presents a unique set of advantages and disadvantages in terms of yield, reaction time, substrate scope, and environmental impact.
| Synthetic Route | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Advantages | Disadvantages |
| Cyclodehydration of Diacylhydrazines | POCl₃, H₂SO₄, P₂O₅ | 2-24 hours | Reflux | 60-95% | High yields, well-established. | Harsh reagents, high temperatures, often requires pre-synthesis of diacylhydrazine. |
| Oxidative Cyclization of Acylhydrazones | I₂, (diacetoxyiodo)benzene, Cu(II) salts | 1-12 hours | Room temperature to reflux | 70-95% | Milder conditions, good functional group tolerance. | Requires pre-synthesis of acylhydrazone, use of stoichiometric oxidants. |
| One-Pot Synthesis from Carboxylic Acids | NIITP/Cu(I), Copper-catalyzed dual oxidation | 4-21 hours | 80-120°C | 65-90% | High efficiency, reduces synthetic steps.[1] | May require specific catalysts and ligands, can have substrate limitations.[2] |
| Microwave-Assisted Synthesis | Various (can be applied to other routes) | 5-30 minutes | 100-150°C | 75-96% | Rapid reactions, high yields, environmentally friendly.[3][4] | Requires specialized microwave equipment. |
Experimental Protocols
Cyclodehydration of N,N'-Diacylhydrazines using Phosphoryl Chloride (POCl₃)
This classical method involves the dehydration of a pre-synthesized N,N'-diacylhydrazine to form the 1,3,4-oxadiazole ring.
Procedure: A mixture of the N,N'-diacylhydrazine (1 mmol) in phosphoryl chloride (5 mL) is heated under reflux for a specified time (typically 2-6 hours), with the reaction progress monitored by thin-layer chromatography (TLC).[5] After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate is filtered, washed with a cold sodium bicarbonate solution to neutralize excess acid, and then with cold water. The crude product is dried and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.[5]
Oxidative Cyclization of Acylhydrazones using Iodine
This method proceeds via an intermediate acylhydrazone, which is formed by the condensation of an acylhydrazide with an aldehyde.
Procedure: To a solution of the acylhydrazone (1 mmol) in a suitable solvent such as dimethyl sulfoxide (DMSO) or dioxane, potassium carbonate (2 mmol) and iodine (1.2 mmol) are added.[6] The reaction mixture is stirred at room temperature or heated, depending on the substrate, for the required time (typically 1-5 hours). The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired 2,5-disubstituted 1,3,4-oxadiazole.
One-Pot Synthesis from a Carboxylic Acid and an Aryl Iodide via C-H Arylation
This modern approach streamlines the synthesis by combining oxadiazole formation and subsequent C-H functionalization in a single pot.
Procedure: In a dry Schlenk tube under a nitrogen atmosphere, the carboxylic acid (0.20 mmol), N-isocyaniminotriphenylphosphorane (NIITP, 0.22 mmol), and anhydrous 1,4-dioxane (0.50 mL) are added.[7] The mixture is heated at 80°C for 3 hours.[7] The reaction is then cooled to room temperature, and the aryl iodide (0.50 mmol), copper(I) iodide (20 mol%), 1,10-phenanthroline (40 mol%), and cesium carbonate (0.30 mmol) are added. The Schlenk tube is sealed and heated at 110°C for 18 hours.[7] After cooling, the reaction mixture is diluted with an organic solvent and filtered through celite. The filtrate is concentrated, and the residue is purified by column chromatography to give the 2,5-disubstituted 1,3,4-oxadiazole.[7][8]
Microwave-Assisted Synthesis from an Acid Hydrazide and an Aldehyde
Microwave irradiation significantly accelerates the reaction, offering a green and efficient alternative to conventional heating.[4]
Procedure: A mixture of an acid hydrazide (1 mmol) and an aromatic aldehyde (1 mmol) is prepared. This can be done with or without a solvent. For a solvent-free reaction, the reactants are thoroughly mixed. For a solution-phase reaction, a minimal amount of a high-boiling polar solvent like DMF can be used. The reaction vessel is placed in a microwave reactor and irradiated at a specified power (e.g., 300 W) and temperature for a short duration (typically 5-15 minutes).[4] After the reaction is complete, the mixture is cooled, and the solid product is typically washed with a non-polar solvent like hexane and then recrystallized from a suitable solvent such as ethanol to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflows for the described synthetic routes.
References
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. jchemrev.com [jchemrev.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Efficacy of 5-Aryl-1,3,4-oxadiazol-2-amine Derivatives: An In Vitro and In Vivo Analysis
For Immediate Release
In Vitro Efficacy: A Comparative Overview
The in vitro activity of several 5-aryl-1,3,4-oxadiazol-2-amine derivatives has been evaluated against various cancer cell lines and enzymes. The following table summarizes the quantitative data from these studies, offering a side-by-side comparison of their potency.
| Compound | Target/Cell Line | Assay Type | Efficacy Metric (IC₅₀/GI₅₀) | Reference |
| 5-(4-Nitrophenyl)-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine | SR (Leukemia) | Cytotoxicity Assay | Not specified | [1] |
| MDA-MB-435 (Melanoma) | Cytotoxicity Assay | Not specified | [1] | |
| MOLT-4 (Leukemia) | Cytotoxicity Assay | Not specified | [1] | |
| K-562 (Leukemia) | Cytotoxicity Assay | Not specified | [1] | |
| HL-60(TB) (Leukemia) | Cytotoxicity Assay | Not specified | [1] | |
| 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine | UO-31 (Renal Cancer) | Cytotoxicity Assay | Not specified | [1] |
| NCI-H226 (Lung Cancer) | Cytotoxicity Assay | Not specified | [1] | |
| CAKI-1 (Renal Cancer) | Cytotoxicity Assay | Not specified | [1] | |
| PC-3 (Prostate Cancer) | Cytotoxicity Assay | Not specified | [1] | |
| MCF7 (Breast Cancer) | Cytotoxicity Assay | Not specified | [1] | |
| N-dodecyl-5-(p-tolyl)-1,3,4-oxadiazol-2-amine | Butyrylcholinesterase (BChE) | Enzyme Inhibition Assay | 89.97 µM | [2] |
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | 12.8 µM | [2] |
| Butyrylcholinesterase (BChE) | Enzyme Inhibition Assay | 53.05 µM | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the general experimental protocols for the key assays cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., a standard chemotherapeutic agent) and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) is determined by plotting the percentage of viability against the compound concentration.
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be determined using a modified Ellman's spectrophotometric method.[2]
-
Enzyme and Substrate Preparation: Solutions of AChE or BChE, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and the chromogenic reagent 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) are prepared in a suitable buffer (e.g., phosphate buffer).
-
Reaction Mixture: The test compound, enzyme, and DTNB are pre-incubated in a 96-well plate.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate.
-
Absorbance Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The rate of this color change is monitored by measuring the absorbance at a specific wavelength (e.g., 412 nm) over time.
-
Data Analysis: The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of an uninhibited control. The IC₅₀ value is determined from the dose-response curve.
Visualizing Methodologies and Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: General experimental workflow for assessing in vitro and in vivo efficacy.
Caption: Postulated anticancer signaling pathway involving tubulin inhibition.
Concluding Remarks
The 5-aryl-1,3,4-oxadiazol-2-amine scaffold represents a promising framework for the development of novel therapeutic agents. The presented data on various analogues highlight their potential in oncology and as enzyme inhibitors. The significant anticancer activity of compounds like 5-(4-Nitrophenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine and 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine, coupled with the cholinesterase inhibitory properties of other derivatives, underscores the versatility of this chemical class.[1][2] Further structure-activity relationship studies are warranted to optimize the efficacy and selectivity of these compounds for specific therapeutic targets. The detailed experimental protocols and conceptual diagrams provided in this guide are intended to facilitate future research in this exciting area of drug discovery.
References
- 1. Design and synthesis of newer 5-aryl- N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the antioxidant activity of novel oxadiazoles against known standards.
For Immediate Release
This guide provides a comprehensive benchmark of the antioxidant activity of newly synthesized oxadiazole derivatives against established antioxidant standards: Ascorbic Acid, Trolox, and Gallic Acid. Designed for researchers, scientists, and professionals in drug development, this document summarizes quantitative data from in-vitro antioxidant assays, details experimental methodologies, and illustrates key biological and experimental processes.
Quantitative Analysis of Antioxidant Activity
The antioxidant potential of novel oxadiazole compounds was evaluated using three widely accepted in-vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power). The results, presented as IC50 values (the concentration of the compound required to scavenge 50% of the free radicals) and FRAP values, are compared against the standard antioxidants.
Table 1: DPPH Radical Scavenging Activity (IC50 µM)
| Compound | IC50 (µM) | Reference |
| Novel Oxadiazoles | ||
| Compound 3w | 14.61 | [1] |
| Compound 3s | 14.77 | [1] |
| Compound 3u | 16.02 | [1] |
| Compound 7g | 15.81 | [2] |
| Compound 7h | 14.93 | [2] |
| Standard Antioxidants | ||
| Ascorbic Acid | 18.02 | [1] |
| Trolox | 30.60 | [1] |
| Gallic Acid | Data not directly comparable in the same study |
Lower IC50 values indicate higher antioxidant activity.
Table 2: ABTS Radical Scavenging Activity (IC50 µM)
| Compound | IC50 (µM) | Reference |
| Novel Oxadiazoles | ||
| Compound 7e | 79.3 | [2] |
| Compound 6e | Not specified as oxadiazole | [2] |
| Compound 6h | Not specified as oxadiazole | [2] |
| Standard Antioxidants | ||
| Ascorbic Acid | 242.6 | [2] |
| Trolox | Data not directly comparable in the same study |
Lower IC50 values indicate higher antioxidant activity.
Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay
| Compound | FRAP Value | Reference |
| Novel Oxadiazoles | Further direct comparative studies are needed. | |
| Standard Antioxidants | ||
| Gallic Acid | Used as a standard for comparison | [3] |
| Ascorbic Acid | Exhibits strong reducing capacity | [3] |
| Trolox | Commonly used as a standard | [4] |
Higher FRAP values indicate greater reducing power.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and standardization.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from violet to yellow is measured spectrophotometrically.
-
Reagent Preparation : A fresh solution of 0.1 mM DPPH in methanol is prepared.
-
Sample Preparation : The novel oxadiazole compounds and the standard antioxidant (Ascorbic Acid or Trolox) are dissolved in methanol to prepare stock solutions, from which serial dilutions are made.
-
Assay Procedure :
-
To 1.0 mL of the DPPH solution, 1.0 mL of the sample solution at different concentrations is added.
-
The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.
-
The absorbance is measured at 517 nm using a UV-Vis spectrophotometer.
-
A control is prepared using 1.0 mL of methanol instead of the sample solution.
-
-
Calculation : The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
Reagent Preparation : The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[2]
-
Sample Preparation : The novel oxadiazole compounds and the standard antioxidant (Trolox) are dissolved in a suitable solvent to prepare various concentrations.
-
Assay Procedure :
-
To 3.0 mL of the diluted ABTS•+ solution, 100 µL of the sample solution is added.
-
The mixture is incubated at 30°C for 6 minutes.
-
The absorbance is measured at 734 nm.
-
A control is prepared with the solvent instead of the sample.
-
-
Calculation : The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form in the presence of antioxidants.
-
Reagent Preparation : The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is freshly prepared and warmed to 37°C before use.
-
Sample Preparation : The novel oxadiazole compounds and the standard antioxidant (Gallic Acid or Trolox) are prepared in a suitable solvent.
-
Assay Procedure :
-
100 µL of the sample solution is mixed with 3.0 mL of the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after 4 minutes of incubation at 37°C.
-
A standard curve is prepared using different concentrations of FeSO₄·7H₂O.
-
-
Calculation : The antioxidant capacity of the sample is determined from the standard curve and expressed as µM Fe (II) equivalents.
Conclusion
The presented data indicates that several of the novel oxadiazole derivatives exhibit potent antioxidant activity, with some compounds demonstrating scavenging capabilities superior to or comparable with the standard antioxidant, Ascorbic Acid, in the DPPH assay.[1] Similarly, in the ABTS assay, the tested compounds showed more pronounced scavenging capacities than ascorbic acid.[2] These findings underscore the potential of the oxadiazole scaffold in the design of new antioxidant agents. Further in-vivo studies are warranted to fully elucidate their therapeutic potential in combating oxidative stress-related diseases.
References
A Comparative Guide to the Cytotoxicity of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. The 1,3,4-oxadiazole scaffold has emerged as a promising pharmacophore in the design of new therapeutic agents, with various derivatives exhibiting significant anticancer activity.[1] This guide focuses on 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine, a specific derivative of this class, and proposes a comparative cytotoxic analysis against cisplatin, a widely used platinum-based chemotherapeutic drug.
Cisplatin exerts its anticancer effects primarily by forming DNA adducts, which trigger DNA damage responses and ultimately lead to apoptosis.[2][3] However, its clinical use is often limited by severe side effects and the development of drug resistance.[2] In contrast, 1,3,4-oxadiazole derivatives have been reported to act through diverse mechanisms, including the inhibition of various enzymes and signaling pathways, suggesting they may offer alternative or complementary therapeutic strategies.[4][5]
This document provides the necessary protocols and conceptual framework to enable a direct and objective comparison of the cytotoxic profiles of these two compounds.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized to facilitate a clear comparison of the potency of this compound and cisplatin. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this purpose. The results should be presented in a tabular format as exemplified below.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Cisplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Cisplatin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | [Experimental Data] | [Experimental Data] |
| A549 | Lung Carcinoma | [Experimental Data] | [Experimental Data] |
| HeLa | Cervical Carcinoma | [Experimental Data] | [Experimental Data] |
| HepG2 | Hepatocellular Carcinoma | [Experimental Data] | [Experimental Data] |
| HCT116 | Colorectal Carcinoma | [Experimental Data] | [Experimental Data] |
Note: The IC50 values for cisplatin can vary significantly between studies due to differences in experimental conditions.
While specific IC50 values for this compound are not available, a study on related N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues showed that some of these compounds exhibit considerable anticancer activity against a panel of human cancer cell lines.[6][7] For instance, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed significant growth inhibition in melanoma (MDA-MB-435) and leukemia (K-562) cell lines.[6]
Experimental Protocols
A standardized protocol is crucial for obtaining reliable and reproducible cytotoxicity data. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.
MTT Assay Protocol for Cytotoxicity Comparison
1. Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of this compound and cisplatin in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to obtain a range of final concentrations for treatment.
-
Remove the existing medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (untreated cells).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the comparative cytotoxicity analysis.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of 1,3,4-oxadiazole and 1,2,4-triazole derivatives in antifungal assays
A Head-to-Head Look at Two Prominent Heterocycles in the Fight Against Fungal Pathogens
In the relentless pursuit of novel and effective antifungal agents, medicinal chemists frequently turn to heterocyclic scaffolds that form the core of many successful drugs. Among these, 1,3,4-oxadiazoles and 1,2,4-triazoles have emerged as particularly promising frameworks. Both five-membered rings, rich in nitrogen and an additional heteroatom, have been extensively derivatized to yield compounds with potent antifungal activity. This guide provides a head-to-head comparison of representative derivatives from both classes, supported by experimental data, to offer researchers and drug development professionals a clear perspective on their relative performance in antifungal assays.
Data Presentation: A Comparative Look at Antifungal Potency
Direct comparative studies evaluating large series of 1,3,4-oxadiazole and 1,2,4-triazole derivatives under identical conditions are limited in publicly available literature. However, by collating data from studies that utilize standardized methodologies, we can draw cautious comparisons. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 1,3,4-oxadiazole and 1,2,4-triazole derivatives against the common fungal pathogen Candida albicans.
Disclaimer: The data presented below is compiled from different studies. While the methodologies are similar, variations in experimental conditions, such as the specific strain of C. albicans and minor procedural differences, may exist. Therefore, this data should be interpreted as a comparative overview rather than a direct, absolute measure of relative potency.
| Compound Class | Representative Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 1,3,4-Oxadiazole | LMM5 | Candida albicans | 32 | [1][2] |
| LMM11 | Candida albicans | 32 | [1][2] | |
| LMM6 | Candida albicans | 8 - 32 | [3][4] | |
| 1,2,4-Triazole | Compound 1a (R = 7Cl) | Candida albicans (fluconazole-resistant) | Moderate Activity | [5] |
| Compound 5a | Candida albicans | 0.0313 | [5] | |
| Compound 14l | Candida albicans | 0.125 | [5] | |
| Fluconazole (Reference Drug) | Candida albicans | 0.125 - 4 | [1][6] |
From the collated data, it is evident that certain 1,2,4-triazole derivatives have demonstrated remarkably low MIC values against Candida albicans, in some cases outperforming the standard drug fluconazole.[5] The 1,3,4-oxadiazole derivatives, while showing antifungal activity, exhibited higher MIC values in the selected studies.[1][2][3][4] It is crucial to note that the antifungal activity is highly dependent on the specific substitutions on the heterocyclic core.
Experimental Protocols: Determining Antifungal Efficacy
The data presented is primarily derived from in vitro antifungal susceptibility testing using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This standardized protocol is essential for the reproducible assessment of a compound's antifungal activity.
General Protocol for Broth Microdilution Antifungal Susceptibility Test
This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Fungal Inoculum:
- Fungal isolates, such as Candida albicans, are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
- A suspension of the fungal colonies is prepared in sterile saline or water.
- The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in a standardized test medium (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[1]
2. Preparation of Antifungal Agent Dilutions:
- The test compounds (1,3,4-oxadiazole and 1,2,4-triazole derivatives) and a reference antifungal drug (e.g., fluconazole) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO).
- Serial twofold dilutions of the compounds are prepared in the test medium in 96-well microtiter plates. The concentration range is selected to encompass the expected MIC values.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
- Control wells are included: a growth control (fungal suspension without any antifungal agent) and a sterility control (medium only).
- The plates are incubated at 35°C for 24-48 hours.[1]
4. Determination of MIC:
- After incubation, the plates are examined visually or using a spectrophotometric reader to assess fungal growth.
- The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the growth control.[7]
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 2. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cholinesterase Inhibitory Action of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the potential mechanism of action of the novel compound 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine with established cholinesterase inhibitors. Drawing upon experimental data from closely related analogs and established drugs, this document is intended for researchers, scientists, and drug development professionals interested in the exploration of new therapeutic agents for neurodegenerative diseases.
Executive Summary
While direct experimental validation for this compound is emerging, evidence from structurally similar 5-aryl-1,3,4-oxadiazol-2-amines strongly suggests a mechanism of action centered on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This guide compares the inhibitory profile of a closely related analog, 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine, with the well-established Alzheimer's disease medications Donepezil, Rivastigmine, and Galantamine. The data indicates that the 1,3,4-oxadiazole scaffold holds promise for the development of novel cholinesterase inhibitors.
Mechanism of Action: Inhibition of Cholinesterase
The primary proposed mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting these enzymes, the concentration and duration of action of acetylcholine are increased, leading to enhanced cholinergic neurotransmission. This is a key therapeutic strategy in the management of Alzheimer's disease, where there is a notable deficit in cholinergic signaling.[1][2]
Comparative Analysis of Cholinesterase Inhibitors
To contextualize the potential efficacy of this compound, we compare the inhibitory activity of its close structural analog, N-Dodecyl-5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine, with three FDA-approved cholinesterase inhibitors.[3]
| Compound | Target Enzyme | IC50 (µM) | Selectivity (BChE/AChE) |
| N-Dodecyl-5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine | AChE | 34.6 | 2.6 |
| BChE | 89.97 | ||
| Donepezil | AChE | 0.0067 | ~1104 |
| BChE | 7.4 | ||
| Rivastigmine | AChE | 0.0043 | ~7.2 |
| BChE | 0.031 | ||
| Galantamine | AChE | 0.00031 | ~31.9 |
| BChE | 0.0099 |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.[2][3][4]
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Cholinergic signaling pathway and the inhibitory action of 5-Aryl-1,3,4-oxadiazol-2-amines.
Caption: Experimental workflow for determining cholinesterase inhibition using the Ellman's assay.
Experimental Protocols
Ellman's Assay for Cholinesterase Inhibition
This spectrophotometric method is widely used to measure cholinesterase activity.[5]
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Phosphate buffer (0.1 M, pH 8.0)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Test compound (this compound) and reference inhibitors at various concentrations
Procedure:
-
Reagent Preparation: Prepare all solutions in phosphate buffer (pH 8.0).
-
Plate Loading: To each well of a 96-well plate, add in the following order:
-
Phosphate buffer
-
DTNB solution
-
AChE or BChE enzyme solution
-
Various concentrations of the test compound or reference inhibitor. A control well should contain the buffer instead of the inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate (ATCI or BTCI) to all wells to start the enzymatic reaction.
-
Absorbance Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion as DTNB reacts with thiocholine, a product of substrate hydrolysis by the cholinesterase.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Conclusion
The available evidence strongly supports the hypothesis that this compound functions as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase. Comparative analysis with established drugs suggests that while its potency may be moderate, the 1,3,4-oxadiazole scaffold represents a valuable starting point for the development of novel and potentially more selective cholinesterase inhibitors. Further direct experimental validation is necessary to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine based on general principles for laboratory chemical waste management and information available for structurally related compounds. In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be handled as a potentially hazardous substance. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your area.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is critical to ensure the safety of all personnel. The following personal protective equipment (PPE) and handling guidelines are essential:
-
Personal Protective Equipment (PPE): All individuals handling this compound should wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or chemical splash goggles, and a standard laboratory coat.[1]
-
Ventilation: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2]
-
Avoid Dust Generation: When handling the solid form of this compound, use procedures that avoid generating dust.[3] If dust is generated, a NIOSH-approved respirator may be necessary.[1]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4]
Waste Disposal Protocol: A Step-by-Step Guide
The proper segregation, collection, and disposal of this compound are crucial for maintaining laboratory safety and environmental compliance. The primary method for disposal is through a licensed hazardous waste management company.[1][2]
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste: Treat this compound and any materials contaminated with it (e.g., gloves, weigh boats, pipette tips, empty containers) as hazardous waste.[2]
-
Do Not Mix: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1][2] Keep it segregated from incompatible materials, such as strong oxidizing agents.[4][5]
Step 2: Waste Collection and Container Management
-
Original Container: Whenever possible, store the waste in its original container.[1]
-
Waste Container: If transferring is necessary, use a clean, dry, and chemically compatible container with a secure, tightly sealed lid.[3][6] The container must be in good condition and free of leaks.[2]
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound".[1] Include the date of accumulation and any other information required by your institution.
-
Container Filling: Do not fill the waste container to more than 90% of its capacity to allow for expansion.[6]
Step 3: Storage of Hazardous Waste
-
Designated Area: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1][2]
-
Secondary Containment: The storage area should have secondary containment to control any potential leaks or spills.[2]
-
Regular Inspection: Regularly check the waste containers for any signs of leaks or degradation.[6]
Step 4: Formal Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the hazardous waste.[1]
-
Licensed Contractor: The disposal of this compound must be carried out by a licensed and approved hazardous waste disposal company.[1] This ensures compliance with all local, state, and federal regulations.
Quantitative Data Summary
| Hazard Statement | Description | Reference |
| H302 | Harmful if swallowed | [3][7] |
| H312 | Harmful in contact with skin | [3] |
| H315 | Causes skin irritation | [3][7] |
| H319 | Causes serious eye irritation | [3][7] |
| H332 | Harmful if inhaled | [3] |
| H335 | May cause respiratory irritation | [3][7] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [3][5][7] |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations | [3][5][7] |
Experimental Workflow: Disposal Decision Process
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. ethz.ch [ethz.ch]
- 7. 5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine [cymitquimica.com]
Personal protective equipment for handling 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
When handling this compound, which is a white solid, appropriate PPE is mandatory to prevent exposure.[1] The following table summarizes the required equipment.
| Protection Type | Specific Equipment | Reason for Use |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z.87.1 standard. A face shield should be worn over safety glasses if there is a risk of splashing or dust generation.[2] | To protect against eye irritation or injury from dust particles or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves).[2] Consult the glove manufacturer's resistance guide for specific chemical compatibility. | To prevent skin contact, which may cause irritation or harmful effects.[3] |
| Body Protection | A fully buttoned lab coat, long pants, and closed-toe, closed-heel shoes are required.[2] For larger quantities or when significant dust generation is anticipated, consider chemical-resistant coveralls. | To protect the skin from accidental spills or contamination. |
| Respiratory Protection | Use in a well-ventilated area is crucial.[3][4] If engineering controls (like a fume hood) are insufficient to control dust or vapors, a NIOSH-approved respirator is necessary.[2][5] | To prevent inhalation, which may cause respiratory irritation.[3] |
Operational Plan: Safe Handling Protocol
Follow these step-by-step procedures to ensure the safe handling of this compound.
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[3][4]
-
A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by clearing it of any unnecessary items.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the solid. Avoid creating dust clouds.
-
-
In Use:
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Unused or Waste Product | Dispose of as hazardous waste. Collect in a clearly labeled, sealed container. Arrange for disposal through an authorized hazardous waste collection service in accordance with local, regional, and national regulations.[3] |
| Contaminated Materials (e.g., gloves, weigh paper) | Place in a sealed, labeled bag and dispose of as hazardous waste along with the chemical waste. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the rinsed container in accordance with institutional guidelines, which may allow for recycling or disposal as regular waste after proper decontamination. |
Emergency Procedures
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3] |
| Skin Contact | Remove contaminated clothing. Wash the affected area immediately and thoroughly with plenty of soap and water.[4] If skin irritation occurs, seek medical attention.[6] |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4] |
| Spills | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] Clean the spill area with a suitable solvent and decontaminate. For large spills, evacuate the area and contact emergency services. |
Experimental Workflow: Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. hazmatschool.com [hazmatschool.com]
- 6. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
